molecular formula C6H12NO5P B1180233 CGP 37849 CAS No. 137424-81-8

CGP 37849

货号: B1180233
CAS 编号: 137424-81-8
分子量: 209.14 g/mol
InChI 键: BDYHNCZIGYIOGJ-DUXPYHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CGP 37849, also known as this compound, is a useful research compound. Its molecular formula is C6H12NO5P and its molecular weight is 209.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHNCZIGYIOGJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873634
Record name CGP 37849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127910-31-0, 137424-81-8
Record name CGP-37849
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methyl-5-phosphono-3-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 37849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CGP-37849
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 37849

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. Extensive research has demonstrated its competitive mechanism of action at the glutamate (B1630785) binding site of the NMDA receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. This binding, coupled with depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block, allows for the influx of cations, most notably calcium (Ca²⁺), into the neuron. This calcium influx triggers a cascade of downstream signaling events.

This compound exerts its inhibitory effect by directly competing with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor. By occupying this site, this compound prevents the binding of glutamate, thereby inhibiting the conformational changes necessary for channel opening and subsequent ion flux. This competitive antagonism is reversible and selective for the NMDA receptor, with little to no activity at other glutamate receptor subtypes such as AMPA and kainate receptors.

The antagonistic properties of this compound have been demonstrated in various in vitro and in vivo models, where it has been shown to block NMDA-induced neuronal excitation and exhibit anticonvulsant, antidepressant, and anxiolytic-like effects.

Quantitative Data

The potency and selectivity of this compound have been quantified through various experimental assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Binding Affinity of this compound

RadioligandPreparationKᵢ (nM)Reference
L-[³H]-GlutamateRat brain postsynaptic density fractions220[1][2][3]
[³H]-(±)-CPPRat brain postsynaptic density fractions35[1][3]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-(±)-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) is a selective NMDA receptor antagonist radioligand.

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayRoute of AdministrationED₅₀ (mg/kg)Reference
MouseMaximal Electroshock-induced SeizuresOral21[1][3]
MouseElectroconvulsionsIntraperitoneal1.25 - 2.5
RatElectroshock-induced SeizuresOral8 - 22
RatElectroshock-induced SeizuresIntravenous0.4 - 2.4[4]
RatElectroshock-induced SeizuresIntraperitoneal0.4 - 2.4[4]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the NMDA receptor using a competitive radioligand binding assay with [³H]-CPP.

Materials:

  • Tissue Preparation: Postsynaptic density (PSD) fractions from rat brain.

  • Radioligand: [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]-CPP).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue and prepare PSD fractions through differential centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]-CPP (typically at or below its Kd value).

    • Varying concentrations of this compound (the competitor).

    • The prepared membrane suspension.

    • For determining non-specific binding, a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CPP) is used instead of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]-CPP) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.

  • External Solution (aCSF): Containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES or NaHCO₃), pH 7.4. To isolate NMDA currents, the external solution is typically Mg²⁺-free and contains antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABAₐ receptors (e.g., picrotoxin (B1677862) or bicuculline).

  • Internal Solution (Pipette Solution): Containing a primary salt (e.g., Cs-gluconate or CsCl), a calcium chelator (e.g., EGTA or BAPTA), ATP, GTP, and a buffer (e.g., HEPES), pH 7.2-7.3. Cesium is used to block potassium channels.

  • Agonist: NMDA and the co-agonist glycine.

  • Antagonist: this compound.

  • Patch-Clamp Setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Methodology:

  • Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with the external solution.

  • Giga-seal Formation: Approach a neuron with a glass micropipette filled with the internal solution and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp: Clamp the membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).

  • Eliciting NMDA Currents: Apply a brief pulse of NMDA and glycine to the neuron using a local perfusion system. This will evoke an inward current mediated by NMDA receptors.

  • Application of this compound: Perfuse the recording chamber with the external solution containing a known concentration of this compound for a few minutes.

  • Post-Antagonist Current Measurement: While in the presence of this compound, re-apply the same pulse of NMDA and glycine and record the resulting current.

  • Washout: Perfuse the chamber with the control external solution to wash out this compound and record the recovery of the NMDA-mediated current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-mediated current before, during, and after the application of this compound.

    • Calculate the percentage of inhibition of the current by this compound.

    • To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the antagonist concentration.

Visualizations

Signaling Pathway of NMDA Receptor and Competitive Antagonism by this compound

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel Glutamate->NMDAR:f0 Binds CGP37849 This compound CGP37849->NMDAR:f0 Competitively Binds (Inhibits) Glycine Glycine Glycine->NMDAR:f1 Binds (Co-agonist) Mg2_ext Mg²⁺ Mg2_ext->NMDAR:f2 Blocks Channel Ca2_int Ca²⁺ Influx NMDAR:f2->Ca2_int Channel Opening (Depolarization relieves Mg²⁺ block) Mg2_int Mg²⁺ NMDAR:f2->Mg2_int Unblocks upon Depolarization Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_int->Signaling Activates Binding_Assay_Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep setup Set up 96-well Plate: - Membranes - [³H]-Radioligand - this compound (or vehicle/unlabeled ligand) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapidly Filter to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end Logical_Relationship prop1 This compound has high affinity for the glutamate binding site on the NMDA receptor mech Prevents glutamate binding and NMDA receptor activation prop1->mech prop2 This compound is a competitive antagonist prop2->mech prop3 This compound is selective for NMDA receptors effect1 Inhibition of NMDA-mediated neuronal excitation prop3->effect1 mech->effect1 effect2 Reduction of excessive Ca²⁺ influx effect1->effect2 pharm_effect3 Antidepressant/Anxiolytic-like Effects effect1->pharm_effect3 pharm_effect1 Anticonvulsant Activity effect2->pharm_effect1 pharm_effect2 Neuroprotective Effects effect2->pharm_effect2

References

The Chemical Landscape of CGP 37849: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Chemical Structure and Properties

This compound, known by its IUPAC name (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid, is a synthetic compound that has been instrumental in the study of NMDA receptor function. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid
Molecular Formula C6H12NO5P
Molar Mass 209.138 g·mol−1
CAS Number 137424-81-8
SMILES C/C(=C--INVALID-LINK--O)N)/CP(=O)(O)O
InChI InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1

Quantitative Biological Data

This compound is a highly potent antagonist of the NMDA receptor. Its efficacy has been quantified in various in vitro and in vivo models.

In Vitro Binding Affinity

The binding affinity of this compound to the NMDA receptor has been determined through radioligand binding assays.

RadioligandPreparationKi (nM)
[3H]-L-glutamatePostsynaptic density fractions from rat brain220
[3H]-CPPRat brain membranes35
In Vivo Anticonvulsant Activity

The anticonvulsant properties of this compound have been demonstrated in rodent models of epilepsy, particularly the maximal electroshock (MES) seizure model.

Animal ModelRoute of AdministrationED50 (mg/kg)
MouseOral21

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound like this compound to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-L-glutamate or [3H]-CPP)

  • This compound

  • Incubation buffer

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in the appropriate buffer.

  • Binding Assay: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Hippocampal Slice Electrophysiology

This protocol describes the methodology for assessing the effect of this compound on synaptic transmission in brain slices.

Objective: To evaluate the antagonist effect of this compound on NMDA receptor-mediated synaptic responses in the hippocampus.

Materials:

  • Rat or mouse

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibrating microtome

  • Recording chamber

  • Microelectrodes

  • Amplifier and data acquisition system

  • This compound

  • NMDA

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimentation: After establishing a stable baseline of synaptic responses, apply NMDA to the bath to induce a potentiation of the fEPSP. Once the NMDA-induced response is stable, perfuse the slice with aCSF containing this compound and observe the effect on the NMDA-mediated component of the fEPSP.

  • Data Analysis: The amplitude and slope of the fEPSPs are measured and analyzed to quantify the effect of this compound on NMDA receptor-mediated synaptic transmission.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Signaling Pathway of NMDA Receptor and Inhibition by this compound

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds CGP_37849 This compound CGP_37849->NMDA_R Competitively Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: NMDA receptor activation and competitive antagonism by this compound.

Experimental Workflow for Characterizing a Novel NMDA Receptor Antagonist

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Electrophysiology Hippocampal Slice Electrophysiology (Confirm Antagonism) Binding->Electrophysiology PK Pharmacokinetic Studies (Oral Bioavailability) Electrophysiology->PK Efficacy Anticonvulsant Models (e.g., MES, Determine ED50) PK->Efficacy Toxicity Toxicology and Side Effect Profiling Efficacy->Toxicity Start Compound Synthesis (this compound) Start->Binding

Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.

The Discovery and Scientific History of CGP 37849: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CGP 37849, known chemically as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed by the pharmaceutical company Ciba-Geigy (now Novartis), this compound emerged from a dedicated research program aimed at understanding and modulating the activity of excitatory amino acid receptors in the central nervous system. Its discovery in the late 1980s and subsequent characterization have significantly contributed to the understanding of NMDA receptor pharmacology and its potential as a therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of this compound occurred within the broader context of intense scientific interest in the role of excitatory amino acid neurotransmission in both normal brain function and disease. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, was identified as a crucial player in synaptic plasticity, learning, and memory, but also in the pathophysiology of excitotoxicity-mediated neuronal death associated with conditions like stroke and epilepsy.

Scientists at Ciba-Geigy were actively involved in a drug discovery program focused on developing NMDA receptor antagonists. This program aimed to create compounds with improved potency, selectivity, and pharmacokinetic profiles compared to earlier antagonists. This compound was synthesized as an unsaturated analog of 2-amino-5-phosphonopentanoic acid (AP5), a well-known competitive NMDA receptor antagonist. The introduction of a double bond and a methyl group in the pentenoic acid backbone of this compound resulted in a compound with significantly enhanced potency and oral activity.[1]

The initial pharmacological characterization of this compound was reported in a seminal 1990 publication in the British Journal of Pharmacology by a team of Ciba-Geigy researchers led by G. E. Fagg. This study laid the groundwork for future investigations into its therapeutic potential.

Pharmacological Profile

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor, thereby preventing its activation and the subsequent influx of calcium ions into the neuron.

Quantitative Data on Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data that established the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

RadioligandPreparationAssay ConditionsKi (nM)Reference
L-[3H]-GlutamateRat brain postsynaptic density fractionsNMDA-sensitive binding220[1][2]
[3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP)Rat brain membranes---35[2]

Table 2: In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure TypeRoute of AdministrationED50 (mg/kg)Reference
MiceMaximal Electroshock-Induced SeizuresOral (p.o.)21[1][3]
RatsMaximal Electroshock-Induced SeizuresIntraperitoneal (i.p.)0.4 - 2.4[3]

Key Experiments and Methodologies

The characterization of this compound involved a series of meticulously designed experiments. Below are detailed protocols for two of the foundational experimental approaches used.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of this compound to the NMDA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Tissue Preparation:

    • Adult male Sprague-Dawley rats are euthanized, and the forebrains are rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894).

    • The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

    • The pellet, containing the crude synaptic membrane fraction, is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged again at 20,000 x g for 20 minutes. This washing step is repeated three times to remove endogenous glutamate.

    • The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4).

    • To each tube, the following are added:

      • 100 µL of the membrane preparation.

      • 100 µL of either buffer (for total binding), a high concentration of a competing ligand like L-glutamate (1 mM, for non-specific binding), or varying concentrations of this compound.

      • 100 µL of the radioligand (e.g., 5 nM [3H]-CPP).

    • The tubes are incubated at 30°C for 30 minutes.

    • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

    • The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recordings in Hippocampal Slices

Electrophysiology experiments in brain slices allowed for the functional characterization of this compound's antagonist activity at the synaptic level.

Experimental Protocol: Extracellular Field Potential Recording in Rat Hippocampal Slices

  • Slice Preparation:

    • Male Wistar rats (150-200 g) are anesthetized with halothane (B1672932) and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

    • The slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated ACSF.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with ACSF at 32°C.

    • A stimulating electrode (e.g., a bipolar tungsten electrode) is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

    • A recording electrode (a glass micropipette filled with ACSF) is placed in the stratum radiatum of the CA1 region to record extracellular field excitatory postsynaptic potentials (fEPSPs).

    • Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single stimuli every 30 seconds.

  • Drug Application:

    • This compound is applied to the slice by switching the perfusion to an ACSF solution containing the desired concentration of the drug.

    • The effect of this compound on the NMDA receptor-mediated component of the fEPSP is assessed. To isolate this component, the perfusion medium is often switched to a low-magnesium ACSF, which removes the voltage-dependent magnesium block of the NMDA receptor channel.

    • The effect of this compound on responses evoked by direct application of NMDA can also be measured.

  • Data Analysis:

    • The slope of the fEPSP is measured as an index of synaptic strength.

    • The percentage inhibition of the fEPSP slope by this compound is calculated relative to the baseline.

    • Concentration-response curves are generated to determine the IC50 of this compound for inhibiting the NMDA receptor-mediated synaptic response.

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor->No_Ca_Influx Channel Remains Closed Glutamate->NMDA_Receptor:glu Binds CGP37849 This compound CGP37849->NMDA_Receptor:glu Competitively Binds (Antagonist)

Caption: Competitive antagonism of the NMDA receptor by this compound.

Radioligand_Binding_Workflow Start Start: Rat Brain Tissue Preparation Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Wash Wash Pellet with Tris-HCl Buffer (3x) Centrifugation2->Wash Resuspend Resuspend Final Pellet (Membrane Preparation) Wash->Resuspend Incubation Incubate Membranes with Radioligand ([3H]-CPP) & This compound Resuspend->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and characterization of this compound represent a significant milestone in the field of neuropharmacology. As a potent, selective, and orally active competitive NMDA receptor antagonist, it has served as an invaluable tool for elucidating the physiological and pathological roles of the NMDA receptor. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous scientific approach that defined its development. While the therapeutic potential of many NMDA receptor antagonists has been tempered by side effects, the foundational research conducted with compounds like this compound continues to inform the ongoing development of novel and more targeted therapies for a host of neurological and psychiatric disorders.

References

CGP 37849: An In-Depth Analysis of its Selectivity for NMDA Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide will synthesize the available information on CGP 37849's interaction with NMDA receptors, outline the standard experimental protocols used to determine subunit selectivity, and provide a framework for the type of data required for a complete understanding of its pharmacological profile.

Overview of this compound

This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-established competitive antagonist of the NMDA receptor. It acts by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the GluN2 subunits of the NMDA receptor complex.

General Affinity for NMDA Receptors

Radioligand binding assays performed on rat brain preparations have demonstrated the high affinity of this compound for NMDA receptors. These studies, however, utilize tissue with a heterogeneous population of NMDA receptor subtypes, and thus do not provide insight into subunit-specific interactions.

Quantitative Data on NMDA Receptor Affinity (Native Receptors)

The following table summarizes the available binding affinity data for this compound from studies on native NMDA receptors in rat brain tissue. It is important to note that this data reflects the compound's average affinity across all NMDA receptor subtypes present in the tissue preparation.

RadioligandPreparationAffinity (Ki)Reference
[3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP)Rat brain synaptic plasma membranes35 nM[1][2][3]
L-[3H]-GlutamateRat brain postsynaptic density fractions220 nM[4][5][6]

Experimental Protocols for Determining NMDA Receptor Subunit Selectivity

A definitive determination of a compound's selectivity for different NMDA receptor subunits requires the use of recombinant receptors with known subunit compositions. The two primary methods for this are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays with Recombinant Receptors

This method involves the use of cell lines (e.g., HEK293 or CHO cells) that are transiently or stably transfected to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).

Typical Protocol:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with plasmids encoding the desired GluN1 and GluN2 subunits.

  • Membrane Preparation: After allowing for protein expression, harvest the cells and prepare a membrane fraction.

  • Binding Assay: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]-CPP or [3H]-glutamate) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Comparison: Compare the Ki values obtained for each subunit combination to determine the selectivity of the compound.

Electrophysiological Recordings from Xenopus Oocytes or Mammalian Cells

This technique provides a functional measure of a compound's antagonist activity at specific NMDA receptor subtypes.

Typical Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis frogs and inject them with cRNAs encoding the desired GluN1 and GluN2 subunits.

  • Two-Electrode Voltage Clamp (TEVC) Recording: After a period of protein expression, place the oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of glutamate and glycine (B1666218) to elicit an inward current mediated by the expressed NMDA receptors.

  • Antagonist Application: Co-apply increasing concentrations of the antagonist (this compound) with the agonists and measure the resulting reduction in the current amplitude.

  • Data Analysis (Schild Analysis): Construct concentration-response curves for the antagonist's inhibition of the agonist-evoked current. A Schild analysis can then be performed to determine the antagonist's equilibrium dissociation constant (Kb), which is a measure of its affinity.

  • Comparison: Compare the Kb values across the different subunit combinations to quantify the antagonist's selectivity.

Visualizing this compound's Mechanism of Action

While specific structural studies detailing the precise binding interactions of this compound with different GluN2 subunits are not available, its mechanism as a competitive antagonist at the glutamate binding site can be conceptually illustrated.

cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1_1 GluN1 GluN2 GluN2 BindingSite Glutamate Binding Site GluN1_2 GluN1 GluN2_2 GluN2 Glutamate Glutamate Glutamate->BindingSite Binds CGP37849 This compound CGP37849->BindingSite Competes

Caption: Competitive antagonism of this compound at the glutamate binding site on the GluN2 subunit of the NMDA receptor.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for assessing the subunit selectivity of an NMDA receptor antagonist like this compound using electrophysiology.

Start Start Plasmid Prepare Plasmids (GluN1, GluN2A, GluN2B, etc.) Start->Plasmid Transfection Transfect Mammalian Cells or Inject Xenopus Oocytes Plasmid->Transfection Expression Protein Expression (24-72 hours) Transfection->Expression Recording Electrophysiological Recording (e.g., Patch-Clamp or TEVC) Expression->Recording Data Data Acquisition (Agonist + Antagonist Application) Recording->Data Analysis Data Analysis (IC50 Determination, Schild Analysis) Data->Analysis Conclusion Determine Subunit Selectivity Analysis->Conclusion

Caption: A generalized experimental workflow for determining the NMDA receptor subunit selectivity of a compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the roles of NMDA receptors in the central nervous system. However, the lack of publicly available data on its subunit selectivity is a significant knowledge gap. Future research employing the methodologies outlined above is essential to fully characterize the pharmacological profile of this compound. Such studies would not only provide a more nuanced understanding of its mechanism of action but also facilitate the development of more selective NMDA receptor modulators for therapeutic applications. For researchers, scientists, and drug development professionals, a clear understanding of a compound's interaction with specific receptor subtypes is paramount for predicting its physiological effects and potential side-effect profile.

References

In Vitro Profile of CGP 37849: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Competitive NMDA Receptor Antagonist

This technical guide provides a comprehensive overview of the in vitro pharmacological properties and experimental methodologies related to CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.

Introduction

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-characterized competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its ability to selectively block the glutamate binding site on the NMDA receptor has made it a valuable tool in neuroscience research and a candidate for the development of novel therapeutics for neurological disorders such as epilepsy.[1][2] This guide will delve into the in vitro studies that have elucidated the mechanism of action and pharmacological profile of this compound.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its pharmacological effects by competing with the endogenous agonist, glutamate, for binding to the NMDA receptor.[1] This competitive interaction prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological effects. The signaling pathway is illustrated in the diagram below.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Release Glutamate_Vesicle->Release Glutamate Glutamate Release->Glutamate Exocytosis NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel No Activation Ca_Influx Ion_Channel->Ca_Influx No Influx CGP_37849 This compound CGP_37849->NMDA_Receptor Blocks Glutamate->NMDA_Receptor Binds Downstream Downstream Signaling

Competitive antagonism of the NMDA receptor by this compound.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been quantified through various in vitro assays, primarily radioligand binding studies and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. For this compound, these assays have been performed using postsynaptic density (PSD) fractions isolated from rat brain.[1]

RadioligandThis compound Ki (nM)Reference CompoundReference Ki (nM)
L-[3H]-Glutamate220--
[3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP)35CGS 19755~140
CPP~175
D-AP5~245

Table 1: Binding Affinity of this compound for the NMDA Receptor.[1]

Electrophysiology Studies

Electrophysiological studies on acute hippocampal slices provide functional insights into the antagonistic activity of this compound at the NMDA receptor.

PreparationExperimental ConditionEffect of this compound (up to 10 µM)
Hippocampal CA1 Pyramidal CellsNMDA-evoked increases in firing rateSelective and reversible antagonism
Hippocampal CA1 NeuronsLow Mg2+ medium to induce burst firingSuppression of burst firing without affecting the initial population spike

Table 2: Electrophysiological Effects of this compound in Hippocampal Slices.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Preparation of Postsynaptic Density (PSD) Fractions

PSD_Preparation Start Rat Brain Homogenization (0.32 M Sucrose) Centrifuge1 Centrifugation (Low Speed) Start->Centrifuge1 Supernatant1 Supernatant (S1) Centrifuge1->Supernatant1 Pellet1 Pellet (P1) (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (High Speed) Supernatant1->Centrifuge2 Supernatant2 Supernatant (S2) (Cytosol) Centrifuge2->Supernatant2 Pellet2 Pellet (P2) (Crude Synaptosomes) Centrifuge2->Pellet2 Lysis Hypotonic Lysis Pellet2->Lysis Centrifuge3 Centrifugation Lysis->Centrifuge3 Pellet3 Synaptic Plasma Membranes (SPM) Centrifuge3->Pellet3 Detergent Detergent Treatment (e.g., Triton X-100) Pellet3->Detergent Centrifuge4 Ultracentrifugation Detergent->Centrifuge4 PSD_Fraction Postsynaptic Density (PSD) Fraction Centrifuge4->PSD_Fraction

Workflow for the isolation of postsynaptic density fractions.

Protocol:

  • Homogenization: Rat forebrains are homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude synaptosomal fraction (P2 pellet).

  • Lysis: The P2 pellet is lysed by hypotonic shock to release synaptic vesicles and other intracellular components.

  • Isolation of Synaptic Plasma Membranes (SPMs): The lysed synaptosomes are centrifuged to pellet the SPMs.

  • Detergent Extraction: SPMs are treated with a mild detergent (e.g., 0.5% Triton X-100) to solubilize most membrane components, leaving the insoluble PSDs.

  • Final Centrifugation: The PSD fraction is pelleted by ultracentrifugation.

Competitive Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the Ki of this compound.

Materials:

  • PSD fraction preparation

  • Radioligand (e.g., [3H]-CPP)

  • This compound (or other unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Incubation: Aliquots of the PSD fraction (typically 50-100 µg of protein) are incubated in binding buffer with a fixed concentration of the radioligand (e.g., 5 nM [3H]-CPP) and varying concentrations of this compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology in Hippocampal Slices

Electrophysiology_Workflow Start Acute Hippocampal Slice Preparation Incubation Incubation in aCSF (Recovery) Start->Incubation Recording Transfer to Recording Chamber Incubation->Recording Stimulation Stimulation of Schaffer Collaterals Recording->Stimulation Patch_Clamp Whole-Cell Patch Clamp Recording from CA1 Neuron Recording->Patch_Clamp Stimulation->Patch_Clamp Drug_Application Bath Application of NMDA and/or this compound Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (EPSCs, Firing Rate) Drug_Application->Data_Acquisition

Experimental workflow for electrophysiological recordings.

Protocol:

  • Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode (for whole-cell patch-clamp) is placed on the soma of a CA1 pyramidal neuron.

  • Baseline Recording: Baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or neuronal firing are recorded.

  • Drug Application: NMDA is applied to the bath to evoke a response. Subsequently, this compound is co-applied to assess its antagonistic effect.

  • Data Analysis: Changes in the amplitude and frequency of EPSCs or the firing rate of the neuron in the presence of this compound are quantified.

Effects on Neurotransmitter Release and Synaptic Plasticity

While primarily known as a receptor antagonist, the impact of this compound on downstream neuronal processes such as neurotransmitter release and synaptic plasticity is of significant interest.

Neurotransmitter Release

In vitro studies have shown that this compound does not affect the release of endogenous glutamate from rat hippocampal slices evoked by electrical field stimulation.[1] This suggests that under these experimental conditions, this compound does not have a direct presynaptic effect on glutamate release. Further research is needed to explore its effects on basal or chemically-evoked neurotransmitter release.

Synaptic Plasticity

Long-term potentiation (LTP) is a form of synaptic plasticity that is critically dependent on NMDA receptor activation.[3] As a competitive NMDA receptor antagonist, this compound is expected to inhibit the induction of LTP. While specific studies detailing the quantitative effects of this compound on LTP are limited, the general mechanism of NMDA receptor antagonists in preventing LTP is well-established.[3]

Summary and Conclusion

This compound is a potent and selective competitive antagonist of the NMDA receptor, as demonstrated by extensive in vitro studies. Its high affinity for the glutamate binding site, confirmed through radioligand binding assays, translates to effective functional blockade of NMDA receptor-mediated neuronal activity, as shown in electrophysiological recordings. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NMDA receptor modulators. Further research into its effects on various forms of neurotransmitter release and the precise quantitative impact on synaptic plasticity will provide a more complete understanding of its in vitro pharmacological profile and its potential as a therapeutic agent.

References

An In-Depth Technical Guide to CGP 37849 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It details the compound's mechanism of action, pharmacological profile, and its significant role as a research tool in various domains of neuroscience. This guide summarizes key quantitative data, outlines detailed experimental protocols for its application, and illustrates critical pathways and workflows. The intended audience includes researchers, scientists, and professionals in drug development seeking to leverage this compound in their studies of epilepsy, ischemic brain damage, cognition, and other neurological processes mediated by the NMDA receptor.

Introduction to this compound

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a powerful and orally active competitive antagonist of the NMDA receptor.[1][2][3] As an unsaturated analogue of 2-amino-5-phosphonopentanoate (AP5), it has been instrumental in elucidating the physiological and pathological roles of the NMDA receptor system.[3][4] Its high potency, selectivity, and central nervous system activity following oral administration make it a valuable tool for in vivo and in vitro investigations into neurological disorders such as epilepsy and ischemic brain damage.[3][5]

Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor.[6] The NMDA receptor is an ionotropic glutamate receptor that, upon activation by its co-agonists glutamate and glycine, allows for the influx of Ca²⁺ and Na⁺ ions, a process critical for synaptic plasticity, learning, and memory.[6] By occupying the glutamate binding site, this compound prevents the endogenous ligand glutamate from activating the receptor, thereby inhibiting ion channel opening and subsequent intracellular signaling cascades. This antagonistic action is selective for the NMDA receptor, with little to no effect on other glutamate receptors like AMPA or kainate receptors at therapeutic concentrations.[2][4] The inhibitory activity is primarily associated with the D-stereoisomer and the trans configuration of the molecule.[3][4]

cluster_0 NMDA Receptor Signaling NMDA_R NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Remains Inactive Ion_Channel_Open Ion Channel (Open) NMDA_R->Ion_Channel_Open Activates Glutamate Glutamate Glutamate->NMDA_R Binds CGP37849 This compound CGP37849->NMDA_R Competitively Binds (Blocks Glutamate) Ca_Influx Ca²+ Influx & Downstream Signaling Ion_Channel_Open->Ca_Influx Allows

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

Pharmacological Profile

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. Its binding affinity and anticonvulsant efficacy are well-documented.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

Ligand / Assay Preparation Ki Value Reference(s)
NMDA-sensitive L-[³H]-glutamate binding Postsynaptic density fractions (rat brain) 220 nM [2][3][4]

| [³H]-(±)-CPP binding inhibition | Postsynaptic density fractions (rat brain) | 35 nM |[2][3][7] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

Animal Model Seizure Type Administration ED₅₀ Value Reference(s)
Mice Maximal Electroshock Oral (p.o.) 21 mg/kg [2][3]
Mice Maximal Electroshock Oral (p.o.) 8 - 22 mg/kg [1]
Rats Maximal Electroshock Oral (p.o.) 8 - 22 mg/kg [1]
Mice/Rats Maximal Electroshock Intravenous (i.v.) / Intraperitoneal (i.p.) 0.4 - 2.4 mg/kg [1]
DBA/2 Mice Sound-induced Oral (p.o.) 35.2 µmol/kg [8]

| Mice | Electroconvulsions | Intraperitoneal (i.p.) | 1.25 - 2.5 mg/kg (Significant threshold increase) |[9] |

Table 3: Dosages of this compound in Behavioral Studies

Animal Model Behavioral Test Effect Dosage Reference(s)
Mice Passive Avoidance Memory Facilitation 0.3 mg/kg [10]
Mice Passive Avoidance Memory Impairment 30 mg/kg [10]
Rats Forced Swimming Test Antidepressant-like Effective doses reduced immobility time [11]

| Kindled Rats | Behavioral Scoring | Phencyclidine-like effects | 20 mg/kg |[12] |

Applications in Neuroscience Research

This compound is a versatile tool used across multiple areas of neuroscience research.

  • Epilepsy: Due to its potent anticonvulsant properties, this compound is widely used in models of epilepsy. It is effective against seizures induced by maximal electroshock and sound.[1][8] Studies in kindling models, which mimic the development of epilepsy, show its potential to modify disease progression.[1][5] It has also been shown to enhance the anticonvulsant activity of established antiepileptic drugs like valproate.[9]

  • Cerebral Ischemia: The excitotoxicity caused by excessive glutamate release during an ischemic event is a major contributor to neuronal damage. As an NMDA receptor antagonist, this compound is investigated for its neuroprotective potential in models of stroke and ischemic brain damage.[3][4]

  • Learning and Memory: The role of NMDA receptors in synaptic plasticity makes this compound a useful compound for cognitive studies. Research has shown that it has dose-dependent effects on memory, with low doses facilitating memory retention and high doses causing impairment in passive-avoidance tasks.[10]

  • Depression and Anxiety: this compound exhibits antidepressant and anxiolytic-like effects in preclinical models, such as the forced swimming test in rats.[2][11] This supports the hypothesis that glutamatergic dysregulation is involved in the pathophysiology of mood disorders.

  • Schizophrenia Models: The compound can induce behaviors resembling phencyclidine (PCP), another NMDA antagonist known to mimic symptoms of schizophrenia in humans.[12] This makes this compound useful for studying the neurobiology of psychosis and for testing potential antipsychotic agents, particularly in models of sensorimotor gating.[13]

Key Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.

  • Preparation of Synaptic Membranes: Homogenize rat forebrain tissue in a buffered sucrose (B13894) solution. Perform differential centrifugation to isolate postsynaptic density (PSD) fractions, which are enriched in NMDA receptors.

  • Binding Reaction: Incubate the PSD fractions with a known concentration of a radiolabeled NMDA receptor ligand, such as L-[³H]-glutamate or [³H]-CPP, in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Hippocampal Slices)

This method assesses the functional antagonism of NMDA receptors by this compound.

  • Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF). Cut transverse slices (300-400 µm) using a vibratome and allow them to recover in oxygenated aCSF.

  • Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Using a glass microelectrode, obtain extracellular field potential recordings from the CA1 pyramidal cell layer.

  • NMDA Receptor Activation: Elicit synaptic responses by stimulating Schaffer collateral-commissural fibers. To isolate NMDA receptor-mediated components, experiments can be performed in a low-magnesium (Mg²⁺) aCSF, which removes the voltage-dependent Mg²⁺ block of the NMDA channel.[3]

  • Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing this compound (e.g., up to 10 µM) and observe the effect on the NMDA receptor-mediated component of the field potential.[3]

  • Data Analysis: Quantify the reduction in the NMDA-evoked response in the presence of this compound compared to the baseline. A washout period, where the drug is removed, can be used to test for the reversibility of the effect.[3][4]

cluster_workflow In Vitro Electrophysiology Workflow P1 1. Hippocampal Slice Preparation (Vibratome) P2 2. Slice Recovery (Oxygenated aCSF) P1->P2 P3 3. Transfer to Recording Chamber (Continuous Perfusion) P2->P3 P4 4. Establish Baseline Recording (Stimulate Schaffer Collaterals) P3->P4 P5 5. Perfuse with this compound (e.g., 10 µM in aCSF) P4->P5 P6 6. Record Antagonistic Effect on NMDA-evoked Potentials P5->P6 P7 7. Washout Period (Drug-free aCSF) P6->P7 P8 8. Analyze Data (Quantify % Inhibition) P7->P8

Caption: Experimental workflow for in vitro electrophysiology with this compound.
In Vivo Anticonvulsant Testing (Maximal Electroshock Model)

This protocol evaluates the in vivo efficacy of this compound against generalized seizures.

  • Animal Preparation: Use adult mice or rats, allowing them to acclimate to the laboratory environment.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.[1] Include a vehicle control group.

  • Seizure Induction: At a predetermined time after drug administration (to coincide with peak drug levels), induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or ear-clip electrodes.

  • Behavioral Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for this test.

  • Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Use probit analysis to determine the ED₅₀ (the dose that protects 50% of the animals).

cluster_logic Dose-Dependent Effects of this compound on Memory Start Administer this compound LowDose Low Dose (e.g., 0.3 mg/kg) Start->LowDose HighDose High Dose (e.g., 30 mg/kg) Start->HighDose Facilitation Memory Facilitation LowDose->Facilitation Leads to Impairment Memory Impairment HighDose->Impairment Leads to

Caption: Logical relationship of this compound dosage to memory effects.

Conclusion and Future Directions

This compound remains a cornerstone research tool for investigating the complexities of the NMDA receptor system. Its well-characterized profile as a potent, selective, and orally active competitive antagonist allows for robust in vitro and in vivo studies. Future research may focus on using this compound to explore the specific contributions of NMDA receptor subunits in different brain regions and disease states, to validate novel therapeutic targets within the glutamatergic system, and to further unravel the intricate signaling pathways that govern neuronal function and dysfunction. Its utility in preclinical models continues to inform the development of next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

References

CGP 37849: A Technical Guide for Studying Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its oral activity and significant central nervous system effects make it a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors in the brain.[1][2][3] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its effects on downstream signaling pathways.

Pharmacological Profile

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its inhibitory activity is associated with the D-stereoisomer and the trans configuration of the molecule.[2] The ethyl ester prodrug of this compound, known as CGP 39551, exhibits greater potency following oral administration.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound at NMDA Receptors

RadioligandPreparationKi (nM)Reference
L-[³H]-GlutamatePostsynaptic density fractions from rat brain220[2][3]
[³H]-CPPPostsynaptic density fractions from rat brain35[2][3]

Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models

Animal ModelSeizure TypeRoute of AdministrationED₅₀ (mg/kg)Reference
MouseMaximal ElectroshockOral21[3]
MouseMaximal ElectroshockIntravenous0.4 - 2.4[4]
RatMaximal ElectroshockOral8 - 22[4]
Selectivity Profile

This compound demonstrates high selectivity for NMDA receptors. In vivo studies have shown that it selectively blocks neuronal firing induced by iontophoretically-applied NMDA without affecting responses to the non-NMDA glutamate receptor agonists, quisqualate and kainate.[1][2] Furthermore, it has been found to be weak or inactive at 18 other tested receptor binding sites.[2]

Note on NMDA Receptor Subtype Selectivity: Extensive literature searches did not yield specific quantitative data (Ki or IC₅₀ values) for the binding affinity of this compound to different NMDA receptor subtypes (i.e., those containing NR2A, NR2B, NR2C, or NR2D subunits). While many competitive NMDA receptor antagonists exhibit a degree of selectivity, typically with higher affinity for NR2A-containing receptors, such specific data for this compound is not publicly available. Researchers should, therefore, consider this compound as a potent, non-subtype-selective competitive NMDA receptor antagonist in their experimental design and interpretation of results.

Signaling Pathways

Blockade of NMDA receptors by this compound inhibits the influx of Ca²⁺, a critical second messenger that triggers a multitude of downstream signaling cascades. Two key pathways modulated by NMDA receptor activity are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.

NMDA Receptor-Mediated Signaling Cascade

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaMK CaMK Calmodulin->CaMK Activates Ras Ras CaMK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation CREB CREB ERK_n->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates CGP37849 This compound CGP37849->NMDA_R Blocks

NMDA Receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to NMDA receptors in rodent brain tissue.

Radioligand_Binding_Workflow start Start tissue_prep 1. Prepare brain tissue homogenate (e.g., rat cortical membranes) start->tissue_prep incubation 2. Incubate membranes with [³H]-CPP and varying concentrations of this compound tissue_prep->incubation filtration 3. Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation 4. Measure radioactivity of filters using liquid scintillation counting filtration->scintillation analysis 5. Analyze data to determine Ki value (e.g., using Cheng-Prusoff equation) scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Tissue Preparation:

    • Euthanize adult rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of the radioligand [³H]-CPP (e.g., 2-5 nM), and a range of concentrations of this compound (e.g., 1 nM to 100 µM).

    • For determination of non-specific binding, use a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM unlabeled CPP).

    • Incubate the mixture at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anticonvulsant Activity Assessment

This protocol describes the maximal electroshock (MES) seizure test in mice to evaluate the anticonvulsant efficacy of this compound.

Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss-Webster, 20-25 g).

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

    • Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).

  • Maximal Electroshock Induction:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.

  • Data Analysis:

    • For each dose of this compound, determine the number of animals protected from the tonic hindlimb extension.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures) using a probit analysis.

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its oral bioavailability and demonstrated efficacy in various in vitro and in vivo models make it an indispensable tool for researchers investigating the roles of NMDA receptors in synaptic transmission, plasticity, and neurological disorders. While data on its specific interactions with different NMDA receptor subtypes are currently lacking, its robust and selective antagonism of the overall NMDA receptor population provides a powerful means to probe the functional consequences of NMDA receptor blockade. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective utilization of this compound in neuroscience and drug discovery research.

References

Methodological & Application

Dissolving CGP 37849 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849 is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its ability to modulate glutamatergic neurotransmission makes it a valuable tool in neuroscience research and a potential candidate for therapeutic development in neurological disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and protocols for the effective dissolution and use of this compound in a research setting.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and storage.

PropertyValueSource
Molecular Weight 209.14 g/mol [4]
Formula C₆H₁₂NO₅P[4]
Appearance White to off-white solid[4]
Solubility Soluble in water (H₂O) at 20.91 mg/mL (99.98 mM)[4]
Storage of Solid Desiccate at +4°C[2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[4]

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound powder needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the this compound: In a laminar flow hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Add Solvent: Add the appropriate volume of sterile, nuclease-free water to the conical tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minute intervals until the solution is clear.[4] Gentle warming can also be applied if necessary.

  • Sterile Filtration:

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[4]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Experimental Protocols: Working Solution Preparation and Cell Treatment

This section provides a general protocol for preparing working solutions and treating cells in culture with this compound.

Preparation of Working Solution:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Gently mix the working solution by pipetting or inverting the tube.

Cell Treatment:

  • Culture cells to the desired confluency in appropriate well plates.

  • Remove the existing culture medium from the wells.

  • Add the prepared working solution of this compound to the respective wells.

  • Include appropriate controls, such as a vehicle control (culture medium with the same final concentration of the solvent used for the stock solution, in this case, water) and a positive control if applicable.

  • Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assays, protein expression analysis, electrophysiology).

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. In hippocampal slice preparations, concentrations up to 10 µM have been shown to be effective in antagonizing NMDA-evoked responses.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell culture model.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for using this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 CGP37849 This compound CGP37849->NMDAR Competitively Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_ion->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Signaling_Cascades->Cellular_Response Leads to

Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solution Prepare_Stock->Prepare_Working Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Analyze Downstream Analysis (e.g., Viability, Western Blot) Incubate->Analyze End End Analyze->End

Caption: Experimental Workflow for this compound in Cell Culture.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of CGP 37849 in mice for studying its effects as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols are intended to assist in the design and execution of in vivo experiments for assessing the anticonvulsant and neuroprotective properties of this compound.

Compound Profile

  • Compound Name: this compound

  • Chemical Name: (E)-(+/-)-2-amino-4-methyl-5-phosphono-3-pentenoic acid

  • Mechanism of Action: this compound is a potent and selective competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) recognition site.[1][2] This action blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby inhibiting excessive neuronal excitation.[3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders.[3]

Recommended Dosage in Mice

The effective dose of this compound in mice varies depending on the administration route and the experimental model. The following table summarizes the reported median effective dose (ED₅₀) values for its anticonvulsant effects.

Administration RouteExperimental ModelED₅₀ (mg/kg)Reference
Oral (p.o.)Maximal Electroshock (MES)8 - 22[5]
Intraperitoneal (i.p.)Maximal Electroshock (MES)0.4 - 2.4[5]
Intravenous (i.v.)Maximal Electroshock (MES)0.4 - 2.4[5]
Intracerebroventricular (i.c.v.)Sound-induced seizures (DBA/2 mice)0.038 nmol (absolute dose)[6]
Oral (p.o.)Vestibular stimulation-induced seizures (EL mice)135 µmol/kg[7][8]

Note on Memory Effects: In a passive-avoidance task, a low dose of 0.3 mg/kg has been shown to facilitate memory, while a high dose of 30 mg/kg impaired it.[9]

Experimental Protocols

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[1][10][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline or distilled water)

  • Male albino mice (e.g., Swiss-Webster, 20-25 g)

  • Electroshock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Drug Administration: Dissolve or suspend the desired dose of this compound in the chosen vehicle. Administer the compound to mice via the selected route (p.o., i.p., or i.v.) at a specific time before the seizure induction. The duration of action of orally administered this compound is approximately 8 hours.[5]

  • Anesthesia: At the time of testing, apply a drop of topical anesthetic to each eye of the mouse to minimize discomfort.

  • Electrode Placement: Place the corneal electrodes, moistened with saline, on the corneas of the mouse.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[9][10]

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose and determine the ED₅₀ value using probit analysis.

Assessment of Effects on Memory: Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory.[12][13][14][15][16]

Materials:

  • This compound

  • Vehicle

  • Mice

  • Passive avoidance apparatus (a box with a light and a dark compartment separated by a door, with an electrified grid floor in the dark compartment)

Procedure:

  • Acquisition Trial (Training):

    • Place a mouse in the light compartment of the apparatus.

    • After a brief habituation period, open the door to the dark compartment.

    • Mice, having a natural aversion to bright light, will typically enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

    • Remove the mouse from the apparatus and return it to its home cage.

  • Drug Administration: Administer this compound or vehicle at a specified time before the retention trial.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the mouse back into the light compartment.

    • Open the door to the dark compartment.

    • Measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups.

Potential Adverse Effects

At higher doses, this compound can induce behavioral side effects. High doses have been reported to increase locomotor activity.[17] When co-administered with valproate, an antiepileptic drug, this compound has been shown to increase motor impairment.[18] It is crucial to conduct dose-response studies to identify a therapeutic window that separates the desired pharmacological effect from adverse effects.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Excitotoxicity Excitotoxicity / Neuronal Effects Ca_ion->Excitotoxicity Leads to CGP37849 This compound CGP37849->NMDA_R Blocks Glutamate_synapse->NMDA_R Binds Glutamate_synapse->AMPA_R Binds

Caption: Mechanism of action of this compound as an NMDA receptor antagonist.

Experimental Workflow for Maximal Electroshock (MES) Test

MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Drug Administration (p.o., i.p., i.v.) Animal_Acclimation->Administration Drug_Preparation This compound Preparation Drug_Preparation->Administration Anesthesia Topical Anesthesia (Corneal) Administration->Anesthesia Pre-treatment Time Stimulation Electrical Stimulation (MES) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection_Assessment Assess Protection (Absence of Seizure) Observation->Protection_Assessment ED50_Calculation Calculate ED₅₀ Protection_Assessment->ED50_Calculation

Caption: Workflow for assessing anticonvulsant activity using the MES test.

Experimental Workflow for Passive Avoidance Task

Passive_Avoidance_Workflow cluster_day1 Day 1: Acquisition cluster_day2 Day 2: Retention cluster_analysis Data Analysis Habituation Place Mouse in Light Compartment Entry Mouse Enters Dark Compartment Habituation->Entry Shock Deliver Foot Shock Entry->Shock Drug_Admin Administer this compound or Vehicle Shock->Drug_Admin 24 hours Placement Place Mouse in Light Compartment Drug_Admin->Placement Latency_Measurement Measure Latency to Enter Dark Compartment Placement->Latency_Measurement Comparison Compare Latencies (Treated vs. Vehicle) Latency_Measurement->Comparison

Caption: Workflow for assessing effects on memory using the passive avoidance task.

References

Application Notes and Protocols for CGP 37849 Administration in Rat Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849 is a potent, competitive, and orally active N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant anticonvulsant properties in various rodent models of epilepsy.[1][2] Its mechanism of action involves the selective blockade of NMDA receptors, which play a crucial role in excitatory neurotransmission. Overactivation of these receptors is implicated in the pathophysiology of epilepsy, making them a key target for antiepileptic drug development.[3][4] These application notes provide a comprehensive overview of the use of this compound in rat models of epilepsy, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation

The anticonvulsant efficacy of this compound has been quantified in several studies, with the effective dose 50 (ED50) being a key metric. The following tables summarize the reported ED50 values for this compound in suppressing seizures in rats across different epilepsy models and routes of administration.

Table 1: Efficacy of this compound in Electroshock-Induced Seizure Models in Rats

Administration RouteED50 (mg/kg)Reference
Oral (p.o.)8 - 22[1]
Intravenous (i.v.)0.4 - 2.4[1]
Intraperitoneal (i.p.)0.4 - 2.4[1]

Table 2: Efficacy of this compound in Other Seizure Models

ModelAdministration RouteDoseEffectReference
Amygdala KindlingIntraperitoneal (i.p.)Not specifiedWeak anticonvulsant effects[5]
Pentylenetetrazol (PTZ)Not specifiedNot specifiedWeak anticonvulsant activity[1]

Note: The efficacy of this compound can vary depending on the specific experimental conditions, including the rat strain, age, and the parameters of the seizure induction model.

Signaling Pathway

This compound exerts its anticonvulsant effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor. This action prevents the influx of calcium ions (Ca2+) into the neuron, a key event in excitotoxicity and seizure propagation. The following diagram illustrates the signaling pathway affected by this compound.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Release Ca_channel Ca2+ Channel NMDA_Receptor->Ca_channel Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Downstream Ca2+ Influx Excitotoxicity Excitotoxicity & Seizure Activity Downstream->Excitotoxicity CGP37849 This compound CGP37849->NMDA_Receptor Competitive Antagonist

Caption: Mechanism of action of this compound at the NMDA receptor.

Experimental Protocols

The following are detailed protocols for inducing seizures in rat models and for the administration of this compound to evaluate its anticonvulsant activity.

Maximal Electroshock Seizure (MES) Test

This model is used to assess the ability of a compound to prevent the spread of seizures.

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • 0.5% Tetracaine (B1683103) hydrochloride solution

  • 0.9% Saline solution

  • This compound solution

  • Male Sprague-Dawley or Wistar rats (150-200g)

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (p.o., i.p., or i.v.). The time between drug administration and seizure induction should be optimized based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 30-60 minutes for i.p. and i.v. administration and 60-120 minutes for oral administration.

  • Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of the rat for local anesthesia. After a few minutes, apply a drop of 0.9% saline to each cornea to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 150 mA for rats) for a short duration (0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered a positive indication of anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate drugs that may be effective against generalized myoclonic and absence seizures.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

  • This compound solution

  • Male Wistar rats (150-200g)

  • Observation chamber

Procedure:

  • Animal Preparation: Acclimatize rats as described in the MES protocol.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • PTZ Injection: At the appropriate time after drug administration, inject PTZ intraperitoneally (i.p.) at a convulsant dose (e.g., 60 mg/kg).

  • Observation: Immediately place the rat in an observation chamber and record seizure activity for at least 30 minutes. Seizure severity can be scored using a modified Racine's scale. The latency to the first seizure and the severity of the seizures are key parameters to measure.

Amygdala Kindling Model

This is a model of temporal lobe epilepsy where repeated sub-convulsive electrical stimulation of the amygdala leads to progressively more severe seizures.

Materials:

  • Stereotaxic apparatus

  • Bipolar stimulating electrode

  • Cortical recording electrodes

  • Dental cement

  • Stimulator

  • EEG recording system

  • This compound solution

  • Male rats

Procedure:

  • Electrode Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a bipolar stimulating electrode into the amygdala and recording electrodes over the cortex. Secure the electrode assembly with dental cement. Allow the animals to recover for at least one week.

  • Kindling Induction: Apply a brief, low-intensity electrical stimulation to the amygdala once or twice daily. The initial stimulation should be sub-convulsive.

  • Seizure Scoring: Observe and score the behavioral seizure response after each stimulation using the Racine scale. Continue stimulations until a stable, fully kindled state (e.g., consistent Class 4 or 5 seizures) is reached.

  • Drug Testing: Once the animals are fully kindled, administer this compound or vehicle control. After the appropriate pre-treatment time, deliver the electrical stimulation and record the seizure severity and afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulation ends). A reduction in seizure score and afterdischarge duration indicates anticonvulsant efficacy.

Experimental Workflow

The following diagram outlines the general workflow for testing the anticonvulsant efficacy of this compound in a rat model of epilepsy.

A Animal Acclimatization B Randomization into Groups (Vehicle vs. This compound) A->B C Drug Administration (p.o., i.p., i.v.) B->C D Pre-treatment Time C->D E Seizure Induction (MES, PTZ, Kindling) D->E F Behavioral Observation & Seizure Scoring E->F G Data Analysis (e.g., ED50 calculation) F->G

Caption: General experimental workflow for anticonvulsant testing.

Conclusion

This compound has shown promise as an anticonvulsant in preclinical rat models of epilepsy, particularly against generalized tonic-clonic seizures as modeled by the MES test. Its efficacy in models of partial and other generalized seizures, such as the kindling and PTZ models, appears to be weaker. The provided protocols offer a standardized approach for researchers to further investigate the anticonvulsant profile of this compound and other NMDA receptor antagonists. Careful consideration of the experimental design, including the choice of epilepsy model, drug dosage, and administration route, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CGP 37849 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in various electrophysiological recording paradigms.

Introduction to this compound

This compound, with the chemical name (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid, is a highly selective and competitive antagonist of the NMDA receptor. Its primary mechanism of action is to compete with the endogenous agonist glutamate (B1630785) at its binding site on the NMDA receptor complex. This antagonism effectively blocks the influx of Ca²⁺ through the NMDA receptor channel, a critical process in excitatory synaptic transmission and plasticity.

Radioligand binding assays have demonstrated a high affinity of this compound for the NMDA receptor, with a Kᵢ value of 35 nM for the displacement of [³H]-CPP binding in rat brain membranes. It exhibits significantly less or no activity at a wide range of other neurotransmitter receptors and ion channels, highlighting its selectivity.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound activity from various experimental preparations.

ParameterValueSpecies/PreparationMethodReference
Kᵢ (vs. [³H]-CPP) 35 nMRat Brain MembranesRadioligand Binding
Kᵢ (vs. L-[³H]-glutamate) 220 nMRat Brain Postsynaptic Density FractionsRadioligand Binding[1]
Effective Concentration (in vitro) Up to 10 µMRat Hippocampal Slices (low Mg²⁺)Electrophysiology (Burst Firing)[1][2]
ED₅₀ (in vivo, p.o.) 21 mg/kgMouseMaximal Electroshock-induced Seizures[2]
ED₅₀ (in vivo, i.p.) 0.4 - 2.4 mg/kgMouse and RatMaximal Electroshock-induced Seizures[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound antagonizes the NMDA receptor.

Mechanism of Action of this compound cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (closed) NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows CGP37849 This compound CGP37849->NMDA_Receptor Competitively Blocks

Mechanism of this compound at the NMDA receptor.

Experimental Protocols

Solution Preparation

Stock Solution (10 mM):

  • Weigh out 2.0914 mg of this compound (MW: 209.14 g/mol ).

  • Dissolve in 1 mL of sterile, deionized water or a suitable buffer (e.g., ACSF).

  • Gentle vortexing or sonication may be required to fully dissolve the compound.

  • For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Working Solution:

  • Dilute the stock solution to the desired final concentration in the appropriate artificial cerebrospinal fluid (ACSF) immediately before use.

Whole-Cell Patch-Clamp Recordings of NMDA Receptor-Mediated Currents

This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and the application of this compound to assess its inhibitory effects.

Experimental Workflow:

Whole-Cell Patch-Clamp Workflow with this compound A Prepare Brain Slices B Establish Whole-Cell Recording A->B C Record Baseline NMDA-EPSCs B->C D Bath Apply this compound C->D E Record NMDA-EPSCs in presence of this compound D->E F Washout this compound E->F G Record Recovery of NMDA-EPSCs F->G H Data Analysis G->H

Workflow for patch-clamp experiments with this compound.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory protocols.

  • Solutions:

    • ACSF (for slicing and recording): Composition may vary, but a typical recipe includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

    • To isolate NMDA receptor currents: It is common to use a low-magnesium or magnesium-free ACSF to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor. AMPA receptor antagonists (e.g., NBQX or CNQX) and GABAₐ receptor antagonists (e.g., picrotoxin (B1677862) or bicuculline) should be included in the ACSF.

    • Internal Solution (for patch pipette): A typical cesium-based internal solution to block potassium channels and improve voltage clamp quality contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.2-7.3 with CsOH.

  • Recording Procedure:

    • Establish a stable whole-cell voltage-clamp recording from a neuron of interest.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to further relieve the Mg²⁺ block and record outward NMDA receptor-mediated currents.

    • Evoke synaptic responses by electrical stimulation of afferent fibers.

    • Record a stable baseline of NMDA-EPSCs for at least 10-15 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM).

    • Continue recording to observe the inhibition of the NMDA-EPSCs.

    • Perform a washout by perfusing with ACSF lacking this compound to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-EPSCs.

    • Normalize the amplitudes to the baseline period.

    • Compare the average amplitude during this compound application to the baseline to quantify the degree of inhibition.

Extracellular Field Potential Recordings of Synaptic Plasticity (LTP/LTD)

This protocol describes how to use this compound to investigate the role of NMDA receptors in the induction of long-term potentiation (LTP).

Methodology:

  • Slice and Solution Preparation: Prepare acute hippocampal slices and ACSF as described in section 4.2.1.

  • Recording Setup:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Recording Procedure:

    • Obtain a stable baseline of fEPSPs for at least 20-30 minutes.

    • Apply this compound (e.g., 10 µM) to the bath and continue recording the baseline to confirm its effect on basal synaptic transmission (which should be minimal on the AMPA receptor-mediated component).

    • Attempt to induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) in the presence of this compound.

    • Continue recording for at least 60 minutes post-HFS to assess the induction of LTP.

  • Control Experiment:

    • In a separate set of slices, perform the same experiment without this compound to confirm that the HFS protocol is capable of inducing robust LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude of potentiation at 60 minutes post-HFS in the presence and absence of this compound. The expectation is that this compound will block the induction of NMDA receptor-dependent LTP.

Selectivity and Off-Target Effects

This compound is highly selective for the NMDA receptor. Studies have shown that it is inactive at 18 other receptor binding sites.[1] It does not affect L-[³H]-glutamate uptake into rat brain synaptosomes and has no effect on the release of endogenous glutamate.[1] In electrophysiological recordings, this compound selectively blocks NMDA-induced neuronal firing without affecting responses to quisqualate or kainate, agonists for AMPA and kainate receptors, respectively.[1][2]

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in the stock solution and the final working solution.

  • Reversibility: The antagonism by this compound is competitive and reversible.[1] Allow sufficient time for washout to observe the recovery of NMDA receptor-mediated responses.

  • Concentration: The effective concentration of this compound may vary depending on the experimental preparation and the concentration of the NMDA receptor agonist being used. It is advisable to perform a dose-response curve to determine the optimal concentration for a specific experiment.

  • In Vivo Applications: this compound is orally active and has been shown to have anticonvulsant effects in rodents.[2][3] For in vivo studies, appropriate vehicle solutions and administration routes should be chosen based on the experimental design.

References

Application Notes and Protocols for CGP 37849 in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with glutamate (B1630785) for its binding site on the NMDA receptor complex.[1][3] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system, particularly in synaptic plasticity, excitotoxicity, and neurological disorders.[2][4][5] Hippocampal slice preparations are a widely used ex vivo model to study these processes due to the well-defined neuronal circuitry and the ability to maintain viable neurons for electrophysiological and pharmacological studies.[6][7][8]

These application notes provide a detailed protocol for the use of this compound in acute hippocampal slice preparations, including methodologies for slice preparation, electrophysiological recording, and data analysis. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound on synaptic transmission and plasticity in the hippocampus.

Data Presentation

Table 1: Quantitative Data on this compound in Hippocampal Preparations
ParameterValueExperimental ModelEffectReference
Ki (NMDA-sensitive L-[3H]-glutamate binding) 220 nMRat brain postsynaptic density fractionsCompetitive inhibition[1][2]
Ki ([3H]-CPP binding) 35 nMRat brain postsynaptic density fractionsCompetitive inhibition[1]
Concentration for suppression of burst firing Up to 10 µMRat hippocampal slices (CA1)Suppressed burst firing without affecting the initial population spike[1][2]
IC50 for inhibition of LTP induction 0.37 ± 0.04 µMRat hippocampal slices (CA1)Inhibition of Long-Term Potentiation[4]
IC50 for antagonism of peak NMDA-induced currents 0.18 ± 0.01 µMCultured hippocampal neuronsAntagonism of peak currents[4]
IC50 for antagonism of plateau NMDA-induced currents 1.26 ± 0.19 µMCultured hippocampal neuronsAntagonism of plateau currents[4]
EC50 for blocking hypoxia/hypoglycemia-induced fEPSP suppression 4.3 ± 0.33 µMRat hippocampal slices (CA1)Neuroprotective effect[4]

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol outlines the procedure for preparing acute hippocampal slices from rodents, a common method for subsequent electrophysiological recordings.[6][7][8][9]

Materials:

  • Rodent (e.g., Wistar rat or C57BL/6 mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF

  • Carbogen gas (95% O2 / 5% CO2)

  • Incubation chamber

Procedure:

  • Anesthesia and Decapitation: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Once deeply anesthetized, perform decapitation.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogen-gassed cutting solution. This minimizes metabolic stress and excitotoxicity.[7]

  • Hemisection and Blocking: Separate the two hemispheres. For transverse hippocampal slices, make a cut to remove the cerebellum and a portion of the frontal cortex.

  • Slicing: Mount the brain block onto the vibratome stage. Submerge the block in the ice-cold, carbogenated cutting solution. Cut slices at a desired thickness, typically 300-400 µm.

  • Incubation and Recovery: Transfer the slices to an incubation chamber containing standard aCSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32-34°C) before starting the experiment.

Protocol 2: Electrophysiological Recording and Application of this compound

This protocol describes how to perform extracellular field potential recordings from the CA1 region of the hippocampus and apply this compound to study its effects on synaptic transmission and plasticity.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber for submerged or interface slices

  • Perfusion system

  • Glass microelectrodes (for recording and stimulation)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Standard aCSF

  • This compound stock solution

Procedure:

  • Slice Placement: Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).[7]

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Preparation of this compound Solution: Prepare the desired concentration of this compound by diluting the stock solution in standard aCSF.

  • Application of this compound: Switch the perfusion from standard aCSF to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the slice, typically 15-20 minutes.

  • Data Recording: Record the fEPSPs in the presence of this compound to assess its effect on basal synaptic transmission.

  • Induction of Long-Term Potentiation (LTP): To study the effect on synaptic plasticity, apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to measure the magnitude of LTP.

  • Washout: To test for reversibility, switch the perfusion back to standard aCSF and monitor the recovery of the fEPSP.

  • Data Analysis: Analyze the slope of the fEPSP to quantify changes in synaptic strength. Compare the magnitude of LTP in the presence and absence of this compound.

Mandatory Visualization

NMDA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds to CGP_37849 This compound CGP_37849->NMDA_Receptor Competitively Binds to

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Baseline fEPSPs Placement->Baseline Drug_App Apply this compound Baseline->Drug_App LTP_Induction Induce LTP (HFS) Drug_App->LTP_Induction Post_LTP Record Post-HFS LTP_Induction->Post_LTP Data_Analysis Analyze fEPSP Slope & LTP Magnitude Post_LTP->Data_Analysis

Caption: Experimental workflow for assessing this compound effects.

References

Application of CGP 37849 in Neuroprotection Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CGP 37849 is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its ability to block the glutamate (B1630785) binding site on the NMDA receptor makes it a valuable tool for investigating the role of NMDA receptor-mediated excitotoxicity in various neurological disorders.[3][4] Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is implicated in the neuronal damage associated with conditions like stroke, traumatic brain injury, and neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing this compound in neuroprotection assays, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Attenuation of Excitotoxic Cascade

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Under pathological conditions, excessive glutamate release leads to the overstimulation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into the neuron, initiating a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing channel opening and the subsequent damaging influx of Ca²⁺.[3][4]

Excitotoxicity Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death CGP_37849 This compound CGP_37849->NMDA_Receptor Blocks

Figure 1: Mechanism of this compound in preventing excitotoxicity.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound based on preclinical studies. This data is essential for designing effective neuroprotection experiments.

ParameterValueSpecies/ModelReference
Ki for [³H]CPP binding 35 nMRat Brain[2]
Ki for NMDA-sensitive L-[³H]-glutamate binding 220 nMRat Brain Postsynaptic Density Fractions[5]
In Vitro Electrophysiology Up to 10 µMRat Hippocampal Slices[2][3]
In Vivo Anticonvulsant ED₅₀ (oral) 21 mg/kgMouse (Maximal Electroshock)[2][3]
In Vivo Anticonvulsant Activity (i.p.) 0.125 - 2.5 mg/kgMouse[6][7]

Experimental Protocols for Neuroprotection Assays

This section provides detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models of neuronal injury.

In Vitro Neuroprotection Assay Workflow

In Vitro Neuroprotection Workflow start Start: Primary Neuronal Culture pretreatment Pre-treatment with this compound (various concentrations) start->pretreatment induction Induction of Excitotoxicity (NMDA or Glutamate) pretreatment->induction incubation Incubation (24 hours) induction->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability (MTT Assay) assessment->viability cytotoxicity Cytotoxicity (LDH Assay) assessment->cytotoxicity apoptosis Apoptosis (TUNEL Assay) assessment->apoptosis degeneration Neuronal Degeneration (Fluoro-Jade Staining) assessment->degeneration end End: Data Analysis viability->end cytotoxicity->end apoptosis->end degeneration->end

Figure 2: General workflow for in vitro neuroprotection assays.

1. Primary Neuronal Culture

  • Cell Type: Primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or E15 mice) are commonly used.

  • Plating: Dissociate tissue and plate neurons on poly-D-lysine coated plates or coverslips at a suitable density.

  • Culture Medium: Maintain cultures in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maturation: Allow neurons to mature in culture for at least 10-14 days before experimentation, as their sensitivity to excitotoxicity increases with maturity.[1]

2. Induction of Excitotoxicity

  • NMDA-induced Excitotoxicity:

    • Prepare a stock solution of NMDA (e.g., 25 mM in sterile water).[8]

    • Immediately before the experiment, dilute the NMDA stock in a conditioned medium to a final working concentration of 25-100 µM.[8][9]

    • Expose mature neuronal cultures to the NMDA-containing medium for 60 minutes.[8]

    • After incubation, wash the neurons with fresh, warm neurobasal medium and return them to the original conditioned medium for recovery.[8]

  • Glutamate-induced Excitotoxicity:

    • Prepare a stock solution of L-glutamate.

    • Expose mature neuronal cultures to glutamate at a final concentration of 20-500 µM for 5-60 minutes.[1][10][11][12] The optimal concentration and duration should be determined empirically for your specific culture conditions.

    • Wash and replace the medium as described for NMDA-induced excitotoxicity.

3. Application of this compound

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to working concentrations in the culture medium.

  • Pre-treatment: Add this compound to the neuronal cultures at various concentrations (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 30-60 minutes) before inducing excitotoxicity.

4. Assessment of Neuroprotection

a) MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • After the 24-hour recovery period post-excitotoxicity, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Principle: LDH is a cytosolic enzyme released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.[8]

  • Protocol:

    • After the recovery period, collect a sample of the culture medium from each well.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • The assay typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

c) TUNEL Assay for Apoptosis

  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Protocol:

    • Fix the cells on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

    • Visualize the labeled nuclei using fluorescence microscopy.

    • Quantify the percentage of TUNEL-positive cells.

d) Fluoro-Jade Staining for Neuronal Degeneration

  • Principle: Fluoro-Jade is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons.

  • Protocol:

    • Fix the cultured neurons or brain sections.

    • Mount sections on gelatin-coated slides.

    • Immerse the slides in a basic alcohol solution (e.g., 1% sodium hydroxide (B78521) in 80% ethanol).

    • Incubate in a potassium permanganate (B83412) solution.

    • Stain with a Fluoro-Jade C solution.

    • Visualize the stained neurons using a fluorescence microscope with a blue light excitation filter.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).

1. MCAO Procedure (Rat Model)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a silicone-coated nylon monofilament through an arteriotomy in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be transient (e.g., 60-120 minutes) followed by reperfusion (by withdrawing the filament) or permanent.

  • Animal Care: Monitor the animal's body temperature and physiological parameters throughout the procedure and recovery.

2. Administration of this compound

  • Dosage and Route: Based on anticonvulsant studies, an intraperitoneal (i.p.) dose in the range of 0.25 to 2.5 mg/kg could be a starting point for neuroprotection studies.[6] The optimal dose and timing of administration (pre- or post-MCAO) should be determined empirically. Oral administration has also been shown to be effective for anticonvulsant activity.[3][7]

3. Assessment of Neuroprotection

  • Neurological Deficit Scoring: Evaluate motor and neurological deficits at various time points after MCAO using a standardized scoring system.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24-48 hours post-MCAO), euthanize the animal and remove the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

  • Histological Analysis: Perform histological staining (e.g., Fluoro-Jade or TUNEL) on brain sections to assess neuronal degeneration and apoptosis in the ischemic penumbra.

Conclusion

This compound is a valuable pharmacological tool for studying the mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies. The protocols outlined in this document provide a comprehensive framework for conducting robust in vitro and in vivo neuroprotection assays. Researchers should carefully optimize experimental conditions, including the concentration of excitotoxins and this compound, to obtain reliable and reproducible data. The use of multiple complementary assays to assess cell viability, cytotoxicity, and specific modes of cell death is highly recommended for a thorough evaluation of neuroprotective efficacy.

References

Application Notes and Protocols for CGP 37849 in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its high affinity and specificity make it a valuable pharmacological tool for elucidating the role of NMDA receptors in synaptic plasticity, particularly in the process of long-term potentiation (LTP). LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. This document provides detailed application notes and experimental protocols for the use of this compound in studying NMDA receptor-dependent LTP.

This compound competitively binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1] The activation of NMDA receptors is a critical step in the induction of most forms of LTP in the hippocampus and other brain regions. It allows for the influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of intracellular signaling events that lead to a lasting increase in synaptic efficacy. By blocking this initial step, this compound can be used to investigate the necessity of NMDA receptor activation for specific forms of synaptic plasticity.

Data Presentation

The following tables summarize the key pharmacological and experimental parameters of this compound relevant to its use in LTP studies.

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Mechanism of ActionCompetitive NMDA Receptor Antagonist[1]
Binding Affinity (Ki)35 nM[2]
In Vitro ActivitySuppresses NMDA-evoked burst firing in hippocampal CA1 neurons at concentrations up to 10 µM[2]

Table 2: Expected Dose-Dependent Effects of this compound on LTP

Concentration Range (in vitro)Expected Effect on LTPNotes
1-10 µMPartial to complete inhibition of NMDA receptor-dependent LTPEffective concentrations for suppressing NMDA-evoked neuronal firing have been demonstrated in this range.[2]
>10 µMComplete inhibition of NMDA receptor-dependent LTPAt higher concentrations, saturation of the antagonist effect is expected.

Table 3: In Vivo Effects of this compound on Memory (Passive-Avoidance Task in Mice)

Dose (mg/kg)Effect on Memory RetentionReference
0.3Facilitation
30Impairment

Signaling Pathways

The induction of NMDA receptor-dependent LTP involves a complex signaling cascade initiated by the influx of calcium through the NMDA receptor channel. This compound, by blocking this channel, prevents the activation of these downstream pathways.

References

Application Notes and Protocols: Combining CGP 37849 with Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy, necessitating the exploration of combination therapies.[1][2][3] Combining drugs with different mechanisms of action can enhance anticonvulsant efficacy while potentially mitigating adverse effects.[2][3][4] CGP 37849 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated oral activity as an anticonvulsant in various preclinical models.[5][6] This document provides detailed application notes and protocols for investigating the combination of this compound with other AEDs, with a focus on preclinical assessment of efficacy and neurotoxicity.

Mechanism of Action: The Role of NMDA Receptor Antagonism

This compound exerts its anticonvulsant effects by competitively inhibiting the action of glutamate (B1630785) at the NMDA receptor.[5][7] Glutamate is the primary excitatory neurotransmitter in the brain, and its overactivation, particularly through NMDA receptors, is implicated in the initiation and spread of seizure activity.[1][8] By blocking the NMDA receptor, this compound reduces excessive neuronal excitation and depolarization, thereby raising the seizure threshold.[5][8] Combining an NMDA receptor antagonist like this compound with AEDs that act via different mechanisms—such as enhancing GABAergic inhibition (e.g., benzodiazepines, valproate) or blocking voltage-gated sodium channels (e.g., carbamazepine, phenytoin)—offers a rational approach to achieving synergistic anticonvulsant effects.[4][8][9]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Release Excitation Neuronal Excitation NMDA_R->Excitation Ca2+ Influx Other_AED_Target Other AED Target (e.g., Na+ Channel, GABA-A Receptor) Inhibition_Modulation Inhibition or Reduced Excitability Other_AED_Target->Inhibition_Modulation Modulates Ion Flow CGP37849 This compound CGP37849->NMDA_R Blocks Other_AED Other AED Other_AED->Other_AED_Target Modulates

Caption: Dual-mechanism approach to seizure suppression.

Quantitative Data on Combination Therapy

A key example of the potential for combination therapy is the interaction between this compound and valproate. Studies in mice have shown that sub-anticonvulsant doses of this compound can significantly potentiate the protective activity of valproate against maximal electroshock (MES)-induced seizures. This synergistic interaction allows for a reduction in the required dose of valproate, which could lead to a better side-effect profile.

Drug/Combination Animal Model Seizure Test ED₅₀ (mg/kg, i.p.) Neurotoxicity (TD₅₀, mg/kg, i.p.) Protective Index (TD₅₀/ED₅₀) Reference
Valproate (Magnesium) MouseMES184.53982.16[10]
This compound MouseMES1.24.84.0[6][10]
Valproate + this compound (0.125 mg/kg) MouseMES129.2>400>3.1[10]
Valproate + this compound (0.25 mg/kg) MouseMES91.04154.56[10]
Valproate + this compound (0.5 mg/kg) MouseMES75.53895.15[10]
Valproate + this compound (1.0 mg/kg) MouseMES51.33216.26[10]

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of animals. TD₅₀ (Median Toxic Dose): The dose required to produce motor impairment in 50% of animals. Protective Index (PI): A measure of the margin of safety. A higher PI indicates a more favorable safety profile.

Importantly, the potentiation of valproate's anticonvulsant activity by this compound was not associated with a pharmacokinetic interaction, as this compound did not alter the plasma levels of valproate.[10] Furthermore, the combination of magnesium valproate (91 mg/kg) and this compound (0.25 mg/kg) did not produce significant motor or memory impairment in the chimney and passive avoidance tests, respectively.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug combinations. The following are protocols for key experiments used to evaluate the anticonvulsant efficacy and neurotoxicity of this compound in combination with other AEDs.

cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis animal_prep 1. Animal Acclimatization (e.g., Male Albino Mice, 20-25g) drug_prep 2. Drug Preparation (Vehicle, AED, this compound, Combination) drug_admin 3. Drug Administration (i.p. injection, specified pretreatment time) animal_prep->drug_admin mes_test 4. Anticonvulsant Test (MES) (e.g., 50mA, 0.2s via corneal electrodes) drug_admin->mes_test neuro_test 5. Neurotoxicity Test (Rotarod) (Assess motor impairment) drug_admin->neuro_test data_record 6. Record Observations (Tonic hindlimb extension, falls from rod) mes_test->data_record dose_response 7. Calculate ED₅₀ and TD₅₀ (Probit analysis) mes_test->dose_response neuro_test->data_record neuro_test->dose_response data_record->dose_response pi_calc 8. Determine Protective Index (PI) dose_response->pi_calc

Caption: Preclinical workflow for evaluating AED combinations.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is used to identify drugs effective against generalized tonic-clonic seizures.[4]

  • Animals: Use male albino mice (e.g., Swiss or CD-1) weighing 20-25 grams. Allow animals to acclimate for at least one week before the experiment.

  • Drug Administration:

    • Dissolve this compound and the partner AED (e.g., valproate) in appropriate vehicles (e.g., saline).

    • Administer drugs intraperitoneally (i.p.). For the combination study with valproate, this compound is typically administered 60 minutes before the test, and valproate is administered 30 minutes before.[10]

    • Include control groups receiving only the vehicle(s).

  • Seizure Induction:

    • Deliver a supramaximal electrical stimulus (e.g., 50 Hz, 0.2 seconds duration, 25 mA for mice) via corneal electrodes moistened with saline.

  • Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis:

    • Use the data to calculate the ED₅₀ (the dose protecting 50% of animals from the seizure endpoint) for each drug alone and for the combinations, typically using probit analysis.

Protocol 2: Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for drug-induced neurological deficit.[11]

  • Animals: Use the same strain and sex of mice as in the efficacy studies.

  • Training: Before the test day, train the mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration:

    • Administer the drugs or combinations at various doses, using the same routes and pretreatment times as in the efficacy studies.

  • Testing:

    • At the time of peak drug effect (corresponding to the time of the seizure test), place the animals on the rotarod.

    • Conduct three trials for each animal.

  • Endpoint:

    • Motor impairment is defined as the inability of the animal to remain on the rod for the predetermined time (e.g., 1 minute).

  • Data Analysis:

    • Calculate the TD₅₀ (the dose causing motor impairment in 50% of animals) using probit analysis.

    • Use the ED₅₀ from the MES test and the TD₅₀ from the rotarod test to calculate the Protective Index (PI = TD₅₀/ED₅₀).

The combination of this compound with established AEDs like valproate demonstrates a promising synergistic interaction, enhancing anticonvulsant efficacy without increasing neurotoxicity in preclinical models.[10] This suggests that targeting the glutamatergic system with an NMDA receptor antagonist can be a valuable strategy in developing more effective polytherapy regimens for epilepsy.

Future research should focus on:

  • Evaluating combinations of this compound with other classes of AEDs.

  • Utilizing different seizure models that represent various types of human epilepsy, such as chemical kindling models (e.g., pentylenetetrazol) or genetic models.[12][13]

  • Investigating the long-term effects and potential for tolerance development with combination therapy.

  • Elucidating the precise molecular and cellular mechanisms underlying the observed synergistic effects.

References

Application Notes and Protocols for Intraperitoneal Injection of CGP 37849

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It acts by blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting ion channel activation.[1] This antagonism of the NMDA receptor has been shown to produce anticonvulsant, antidepressant-like, and neuroprotective effects in various preclinical models.[2][3] Due to its efficacy and oral activity, this compound is a valuable tool for investigating the role of the NMDA receptor in neurological and psychiatric disorders. These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in rodents, along with relevant quantitative data and a description of its signaling pathway.

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo effective doses of this compound from various studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

LigandPreparationK_i (nM)
[³H]-(±)-CPPRat brain postsynaptic density fractions35[1]
NMDA-sensitive L-[³H]-glutamateRat brain postsynaptic density fractions220[1]

Table 2: Effective Doses (ED₅₀) of Intraperitoneal this compound in Rodents

SpeciesTestED₅₀ (mg/kg)Reference
MouseMaximal Electroshock Seizure0.4 - 2.4[2]
RatMaximal Electroshock Seizure0.4 - 2.4[2]

Table 3: Behavioral Effects of Intraperitoneal this compound in Rodents

SpeciesDose (mg/kg)EffectTestReference
Rat10, 20Decreased acoustic startle responseAcoustic Startle Response[4]
Rat10, 20No effect on prepulse-induced inhibitionAcoustic Startle Response[4]
MouseHigh dosesIncreased locomotor activityLocomotor Activity Test[5]
RatN/AReduced immobility timeForced Swimming Test[3]
MouseN/AReduced immobility timeForced Swimming Test[3]

Experimental Protocols

Materials
  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile 1 mL syringes

  • Sterile 25-30 gauge needles (for mice) or 23-25 gauge needles (for rats)[6]

  • 70% ethanol (B145695) swabs

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution

While specific instructions for dissolving this compound for intraperitoneal injection are not extensively detailed in the literature, it is known to be water-soluble.[7] Based on standard laboratory practice for water-soluble compounds, the following procedure is recommended:

  • Calculate the required amount of this compound and vehicle: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose and injection volume (typically 5-10 mL/kg for rodents).

  • Dissolve this compound in sterile saline: Weigh the appropriate amount of this compound powder and add it to the sterile saline.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. A clear solution should be obtained.

  • Sterile filtration (optional but recommended): For long-term studies or when using a non-sterile powder, filter the solution through a 0.22 µm syringe filter into a sterile vial.[7]

Intraperitoneal Injection Procedure for Mice and Rats

This protocol adheres to standard guidelines for intraperitoneal injections in rodents.[6][8]

  • Animal Restraint:

    • Mice: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to secure the head and body. The "three-finger" restraint method is commonly used.[6]

    • Rats: For a two-person technique, one person restrains the rat by holding its head and upper body while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.

  • Injection Site Identification: Turn the restrained animal so its abdomen is facing upwards. The ideal injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]

  • Injection:

    • Wipe the injection site with a 70% ethanol swab.

    • Tilt the animal's head downwards at a slight angle. This helps to displace the abdominal organs away from the injection site.[6]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[6]

    • Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and start with a fresh preparation.[8]

    • If there is no aspirate, slowly and steadily inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

This compound is a competitive antagonist at the NMDA receptor, meaning it competes with the endogenous agonist glutamate for the same binding site.[1] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that activates a variety of downstream signaling cascades. One of the key pathways affected by NMDA receptor activation is the Ras-Raf-MEK-ERK pathway (also known as the MAPK/ERK pathway).[10] Activation of the NMDA receptor can lead to the activation of Ras, which in turn initiates a phosphorylation cascade that results in the activation of ERK (extracellular signal-regulated kinase).[11] Activated ERK can then translocate to the nucleus and regulate gene expression, influencing processes such as synaptic plasticity, cell survival, and apoptosis. By blocking the NMDA receptor, this compound prevents this downstream signaling cascade from being initiated by glutamate.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds CGP_37849 CGP_37849 CGP_37849->NMDA_Receptor Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Ras Ras Ca_Influx->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) ERK->Gene_Expression Regulates Experimental Workflow for Intraperitoneal Injection Start Start Prepare_Solution Prepare this compound Dosing Solution Start->Prepare_Solution Animal_Prep Weigh and Prepare Animals Prepare_Solution->Animal_Prep Injection Intraperitoneal Injection Animal_Prep->Injection Behavioral_Testing Behavioral or Physiological Testing Injection->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection End End Data_Collection->End

References

Troubleshooting & Optimization

CGP 37849 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGP 37849. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate (B1630785) site on the NMDA receptor, thereby blocking the binding of the excitatory neurotransmitter glutamate and preventing receptor activation.[3] This antagonistic action inhibits the influx of calcium ions through the receptor's channel, a key process in excitatory neurotransmission and synaptic plasticity.

Q2: What are the primary applications of this compound in research?

This compound is widely used in neuroscience research to study the roles of the NMDA receptor in various physiological and pathological processes. Due to its anticonvulsant properties, it has been investigated for its potential in epilepsy research.[4] Additionally, it is utilized in studies related to neuroprotection, learning, and memory.

Q3: Is this compound orally active?

Yes, this compound is orally active and has been shown to be effective in in vivo models following oral administration.[1][4]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in Aqueous Solutions

Potential Cause: this compound is an amino acid derivative, and its solubility in aqueous solutions can be influenced by pH and temperature.

Recommended Solutions:

  • Warming: Gently warm the solution to aid dissolution. One supplier suggests that this compound is soluble in water up to 100 mM with warming.[5] A water bath set to 30-40°C is recommended. Avoid excessive heat, which could lead to degradation.

  • pH Adjustment: The solubility of amino acid-like compounds can often be improved by adjusting the pH of the solution. Since this compound is an acidic amino acid, its solubility may increase in a slightly basic solution. You can try dropwise addition of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH. However, it is crucial to consider the pH compatibility with your experimental system.

  • Sonication: Use of an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.

Issue: Precipitation of this compound Upon Cooling or Dilution

Potential Cause: The concentration of this compound may have exceeded its solubility limit at the lower temperature or in the new solvent/buffer composition.

Recommended Solutions:

  • Maintain Temperature: If the compound was dissolved with warming, try to perform subsequent dilutions while the stock solution is still warm. Pre-warming the diluent may also help.

  • Incremental Dilution: When diluting a concentrated stock solution, add the stock solution to the diluent in a stepwise manner with continuous mixing. This can prevent localized high concentrations that may lead to precipitation.

  • Solvent Choice: If you are diluting a DMSO stock solution into an aqueous buffer, be mindful of the final percentage of DMSO. High concentrations of organic solvents can sometimes cause salts in the buffer to precipitate. Conversely, a small amount of DMSO in the final aqueous solution may help to keep the compound dissolved.

  • pH Stability: Ensure the pH of the final solution is compatible with maintaining the solubility of this compound. If you adjusted the pH of the stock solution, verify the pH after dilution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityMolar Concentration (Approx.)Reference
WaterUp to 100 mM (with warming)100 mM[5]
Water20.91 mg/mL100 mM[6]
DMSO10 mM (available as a pre-made solution)10 mM

Note: The molecular weight of this compound is 209.14 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or heating block

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 20.91 mg.

  • Add the appropriate volume of sterile water to the tube containing the powder.

  • Vortex the solution to suspend the powder.

  • Place the tube in a water bath set to 30-40°C.

  • Periodically vortex the solution until the powder is completely dissolved. This may take several minutes.

  • Once dissolved, allow the solution to cool to room temperature.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of this compound for Oral Gavage in Rodents

While this compound is water-soluble, for oral gavage studies, ensuring a stable and palatable formulation is important. A simple aqueous solution is often sufficient.

Materials:

  • This compound

  • Sterile water or saline (0.9% NaCl)

  • Gavage needles appropriate for the size of the animal

Procedure:

  • Calculate the required dose and total volume needed for your study.

  • Prepare an aqueous solution of this compound in sterile water or saline at the desired concentration, following Protocol 1.

  • Ensure the solution is at room temperature before administration.

  • Administer the solution to the animal using a gavage needle, following established animal handling and dosing procedures.

Note: If you encounter stability or palatability issues with a simple aqueous solution, you may consider using a vehicle such as a 0.5% methylcellulose (B11928114) solution or adding a small amount of a sweetening agent like sucrose (B13894) (e.g., 5-10%) to the water.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 CGP37849 This compound CGP37849->NMDA_R Antagonizes Glutamate Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental Workflow: Preparing an Aqueous Solution of this compound

workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Sterile Water weigh->add_solvent vortex Vortex to Suspend add_solvent->vortex heat Warm to 30-40°C vortex->heat dissolved Check for Complete Dissolution heat->dissolved dissolved->heat No, continue warming and vortexing cool Cool to Room Temperature dissolved->cool Yes filter Sterile Filter (0.22 µm) cool->filter aliquot Aliquot for Storage filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile aqueous solution of this compound.

Troubleshooting Logic: Precipitation Issues

troubleshooting start Precipitation Observed check_temp Was the solution cooled? start->check_temp check_dilution Was the solution diluted? check_temp->check_dilution No reheat Gently reheat solution check_temp->reheat Yes incremental_dilution Use incremental dilution with pre-warmed diluent check_dilution->incremental_dilution Yes check_ph Check pH of the solution check_dilution->check_ph No end Solution Clear reheat->end incremental_dilution->end adjust_ph Adjust pH if necessary check_ph->adjust_ph pH is suboptimal consider_solvent Consider alternative solvent (e.g., DMSO stock) check_ph->consider_solvent pH is optimal adjust_ph->end end_fail Consult further literature or supplier consider_solvent->end_fail

Caption: Troubleshooting guide for this compound precipitation issues.

References

Optimizing CGP 37849 Concentration for Neuronal Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the concentration of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in neuronal cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist that selectively binds to the glutamate (B1630785) recognition site on the NMDA receptor.[1] By competing with the endogenous agonist glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of calcium (Ca²⁺) and other cations into the neuron.[2][3] This action blocks the downstream signaling cascades associated with NMDA receptor activation.

Q2: What is a typical effective concentration range for this compound in neuronal cultures?

A2: The effective concentration of this compound can vary depending on the neuronal cell type, the experimental paradigm, and the desired outcome. However, a common starting point for in vitro studies, such as in hippocampal slices, is a concentration of up to 10 μM to suppress NMDA receptor-mediated neuronal burst firing.[4] For neuroprotection assays, a concentration range of 100 nM to 10 µM is often a good starting point for optimization.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile water or DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution before use. Avoid repeated freeze-thaw cycles.

Q4: Can this compound be cytotoxic to my neuronal cultures?

A4: While this compound is generally well-tolerated at effective concentrations, like any compound, it can exhibit cytotoxicity at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental duration. Always include a vehicle control and assess neuronal viability using standard assays such as MTT or LDH release.

Q5: How can I confirm that this compound is effectively blocking NMDA receptors in my culture?

A5: The most direct way to confirm the antagonist activity of this compound is to challenge the neuronal cultures with an NMDA receptor agonist, such as NMDA or glutamate, in the presence and absence of this compound. You can then measure a relevant downstream effect, such as calcium influx using a fluorescent indicator (e.g., Fluo-4), changes in electrophysiological activity (e.g., patch-clamp), or cell death in a neuroprotection assay. A significant reduction in the NMDA-induced effect in the presence of this compound confirms its antagonist activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Incorrect Concentration: The concentration may be too low to effectively compete with the agonist. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Low NMDA Receptor Expression: The neuronal culture may have low levels of NMDA receptor expression. 4. High Agonist Concentration: The concentration of the NMDA receptor agonist used for stimulation may be too high, outcompeting this compound.1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh stock solutions and store them properly. 3. Verify NMDA receptor expression using immunocytochemistry or Western blotting. 4. Reduce the concentration of the agonist used for stimulation.
High levels of neuronal death observed in all conditions, including controls 1. Culture Health: The overall health of the neuronal culture may be poor. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: The culture may be contaminated.1. Optimize your neuronal culture protocol to ensure high viability. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). 3. Check for signs of microbial contamination.
High variability between replicate wells/dishes 1. Uneven Cell Plating: Inconsistent cell density across wells. 2. Inconsistent Drug Application: Pipetting errors leading to different final concentrations. 3. Edge Effects: Wells on the edge of the plate may behave differently due to evaporation.1. Ensure a homogenous cell suspension and careful plating technique. 2. Use calibrated pipettes and be meticulous during drug application. 3. Avoid using the outermost wells of the plate for experiments.
Unexpected results or off-target effects 1. Non-specific Binding: At very high concentrations, this compound may have off-target effects. 2. Interaction with Media Components: The compound may interact with components of the culture medium.1. Use the lowest effective concentration determined from your dose-response experiments. 2. Review the composition of your culture medium for any potential interactions.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueSpeciesTissue/Cell TypeReference
Ki for [³H]-CPP binding 35 nMRatBrain[4][5][6]
Ki for NMDA-sensitive L-[³H]-glutamate binding 220 nMRatBrain Postsynaptic Density Fractions[3][4][7]
Effective Concentration to suppress burst firing Up to 10 µMRatHippocampal Slices[4][7]

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound against NMDA-Induced Excitotoxicity

This protocol outlines a method to determine the effective concentration range of this compound for protecting primary cortical neurons from NMDA-induced cell death.

Materials:

  • Primary cortical neuron cultures (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • Sterile water or DMSO for stock solutions

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary cortical neurons at a suitable density (e.g., 1 x 10⁵ cells/well in a 48-well plate) on poly-D-lysine coated plates and culture for at least 7 days to allow for maturation.

  • Prepare this compound dilutions: Prepare a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM) in culture medium from a concentrated stock solution.

  • Pre-treatment with this compound: Replace the culture medium with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of solvent used for the stock solution) and a "no treatment" control. Incubate for 1-2 hours.

  • Induce Excitotoxicity: Add NMDA to all wells except the "no treatment" control to a final concentration that induces significant but not complete cell death (e.g., 20-100 µM; this should be optimized in a preliminary experiment).

  • Incubation: Incubate the cultures for 24 hours.

  • Assess Neuronal Viability: Measure cell viability using a standard method such as the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the NMDA-only treated wells. Plot the concentration of this compound against the percentage of neuroprotection to determine the optimal concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Channel Glutamate->NMDAR:g Binds CGP37849 This compound CGP37849->NMDAR:g Competitively Blocks Ca_influx Ca²+ Influx NMDAR:c->Ca_influx Opens Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_influx->Downstream Activates Neurotoxicity Excitotoxicity/ Neuronal Death Downstream->Neurotoxicity Leads to

Caption: Mechanism of this compound action as a competitive NMDA receptor antagonist.

Optimization_Workflow A 1. Culture Primary Neurons B 2. Prepare Serial Dilutions of this compound A->B C 3. Pre-incubate Neurons with this compound B->C D 4. Induce Excitotoxicity (e.g., with NMDA) C->D E 5. Incubate for 24 hours D->E F 6. Assess Neuronal Viability (MTT or LDH assay) E->F G 7. Analyze Data and Determine Optimal Concentration F->G

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: CGP 37849 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the delivery of CGP 37849 in animal models. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and administration of this compound.

Issue 1: Precipitation of this compound in Solution

Potential Cause Recommended Solution
Low Solubility in Vehicle This compound is soluble in water.[1] For preparing stock solutions, use water and sonication if needed to aid dissolution. For working solutions for injection, sterile saline is a commonly used vehicle.
Incorrect pH While not always explicitly stated in publications, the pH of the final solution can affect solubility and animal comfort. If precipitation occurs in saline, consider adjusting the pH to the physiological range (7.2-7.4) with dilute NaOH or HCl. Always check the final pH before administration.
Low Temperature Solubility can decrease at lower temperatures. Ensure the solution is at room temperature before administration. If stored in the refrigerator, allow the solution to warm up and check for any precipitate.
High Concentration Attempting to prepare a solution at a concentration exceeding its solubility limit will result in precipitation. Refer to the solubility data to determine the maximum feasible concentration in your chosen vehicle.

Issue 2: Inconsistent Behavioral or Physiological Effects

Potential Cause Recommended Solution
Inaccurate Dosing Ensure accurate weighing of the compound and precise calculation of the required dose based on the animal's body weight. Use calibrated equipment for all measurements.
Degradation of the Compound Prepare fresh solutions for each experiment whenever possible. If storing stock solutions, aliquot and store them at -20°C or -80°C for up to one to six months, respectively, to minimize freeze-thaw cycles.[1]
Incorrect Administration Technique Improper injection or gavage technique can lead to incomplete delivery of the intended dose. Ensure personnel are well-trained in the chosen administration route. For intraperitoneal (i.p.) injections, aim for the lower right abdominal quadrant to avoid puncturing the cecum or bladder. For oral gavage, use a proper-sized gavage needle to prevent injury to the esophagus.
Vehicle Effects The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] It acts at the glutamate (B1630785) binding site on the NMDA receptor complex.

Q2: What are the common administration routes for this compound in animal models?

A2: this compound has been successfully administered in rodents via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5]

Q3: What are the recommended doses for this compound in rodents?

A3: The effective dose of this compound can vary depending on the animal model, administration route, and the specific experimental endpoint. The following table summarizes reported effective doses:

Animal Model Administration Route Effective Dose Range (mg/kg) Application
MiceOral (p.o.)8 - 22Anticonvulsant[5]
RatsOral (p.o.)8 - 22Anticonvulsant[5]
MiceIntraperitoneal (i.p.)0.4 - 2.4Anticonvulsant[5]
RatsIntraperitoneal (i.p.)0.4 - 2.4Anticonvulsant[5]
MiceIntravenous (i.v.)0.4 - 2.4Anticonvulsant[5]
RatsIntravenous (i.v.)0.4 - 2.4Anticonvulsant[5]

Q4: How should I prepare a solution of this compound for in vivo use?

A4: For i.p. and i.v. injections, this compound can be dissolved in sterile physiological saline (0.9% NaCl). For oral administration, it can be dissolved in water or suspended in a vehicle like 0.5% methylcellulose (B11928114). It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be sterile filtered and stored in aliquots at low temperatures.

Q5: What is the recommended storage for this compound powder and solutions?

A5: The solid form of this compound should be stored desiccated at +4°C.[3] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

  • Calculate the required amount: Based on the desired dose (e.g., 2 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.

  • Dissolve the compound: Weigh the calculated amount of this compound and dissolve it in a sufficient volume of sterile 0.9% saline to achieve the final desired concentration. For example, to inject a volume of 10 ml/kg, the concentration would be 0.2 mg/ml.

  • Ensure complete dissolution: Vortex or sonicate the solution if necessary to ensure all the compound is dissolved.

  • pH adjustment (if necessary): Check the pH of the solution. If it is outside the physiological range (7.2-7.4), adjust it with a small amount of dilute NaOH or HCl.

  • Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Administration: Administer the solution to the animals at the calculated volume based on their individual body weights.

Protocol 2: Preparation of this compound for Oral Gavage

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Vehicle selection: Choose a suitable vehicle. For a solution, sterile water can be used. For a suspension, 0.5% methylcellulose in water is a common choice.

  • Preparation:

    • Solution: Dissolve the weighed this compound in the required volume of sterile water.

    • Suspension: If preparing a suspension, first wet the this compound powder with a small amount of the vehicle to form a paste. Then, gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Administration: Administer the solution or suspension using a gavage needle of the appropriate size for the animal. Ensure the suspension is well-mixed immediately before each administration.

Visualizations

NMDA_Receptor_Antagonism Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Closed) CGP37849 This compound CGP37849->NMDA_Receptor Competitively Blocks IP_Injection_Workflow Workflow for Intraperitoneal Injection of this compound A Calculate Dose (mg/kg) B Weigh this compound A->B C Dissolve in Sterile Saline B->C D Check & Adjust pH (7.2-7.4) C->D E Sterile Filter (0.22 µm) D->E G Calculate Injection Volume E->G F Weigh Animal F->G H Administer via I.P. Injection G->H Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Dose Verify Dose Calculation & Weighing Start->Check_Dose Check_Solution Examine Solution for Precipitate Check_Dose->Check_Solution No Error Outcome_Dose Recalculate & Re-weigh Check_Dose->Outcome_Dose Error Found Check_Admin Review Administration Technique Check_Solution->Check_Admin No Precipitate Outcome_Solution Prepare Fresh Solution / Adjust pH Check_Solution->Outcome_Solution Precipitate Found Check_Vehicle_Control Analyze Vehicle Control Group Data Check_Admin->Check_Vehicle_Control Technique Correct Outcome_Admin Retrain Personnel Check_Admin->Outcome_Admin Inconsistency Found Outcome_Vehicle Consider Vehicle Effects in Interpretation Check_Vehicle_Control->Outcome_Vehicle Effect in Vehicle Group

References

Technical Support Center: CGP 37849 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo side effects of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, competitive, and orally active N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary mechanism of action is to block the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the influx of calcium ions that mediate excitotoxicity.[2] This mechanism is the basis for its anticonvulsant properties and has been investigated for potential therapeutic applications in neurological disorders.[2][3]

Q2: What are the most commonly observed side effects of this compound in vivo?

A2: The most frequently reported side effects in animal models are related to motor and behavioral changes. These include motor impairment, ataxia (lack of voluntary coordination of muscle movements), hyperlocomotion (excessive movement), and stereotypies (repetitive behaviors).[4][5] At higher doses, memory impairment has also been observed.[6]

Q3: Does this compound interact with other drugs?

A3: Yes, co-administration of this compound with other drugs can potentiate their adverse effects. For instance, when combined with the antiepileptic drug valproate, this compound has been shown to markedly increase motor impairment.[4] It is crucial to evaluate potential drug-drug interactions in your experimental design.

Q4: Are the side effects of this compound dose-dependent?

A4: Yes, the observed side effects of this compound are dose-dependent. For example, low doses (e.g., 0.3 mg/kg in mice) have been reported to facilitate memory, while high doses (e.g., 30 mg/kg in mice) can cause memory impairment.[6] Similarly, the severity of motor and behavioral side effects generally increases with higher doses.

Q5: Can the behavioral side effects of this compound be mitigated?

A5: Research suggests that some of the phencyclidine (PCP)-like behavioral effects, such as hyperlocomotion and head weaving, can be attenuated. Pretreatment with dopamine (B1211576) antagonists (e.g., haloperidol), alpha-1 adrenoceptor antagonists (e.g., prazosin), or serotonin (B10506) 5-HT1A receptor partial agonists/antagonists (e.g., ipsapirone) has been shown to reduce these effects in kindled rats.[5]

Troubleshooting Guide

Issue 1: Unexpected Motor Impairment or Ataxia in Experimental Animals
  • Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age.

  • Troubleshooting Steps:

    • Review Dosage: Compare your administered dose with the effective doses and those causing side effects reported in the literature (see Table 1).

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window with minimal motor side effects for your specific experimental conditions.

    • Alternative Administration Route: Consider if the route of administration (e.g., intraperitoneal vs. oral) could be influencing the peak plasma concentration and contributing to acute motor deficits.

Issue 2: Conflicting Results in Behavioral Assays (e.g., Locomotor Activity)
  • Possible Cause: The effect of this compound on locomotor activity can be complex, with some studies reporting increases at high doses and others reporting decreases or no change at active antidepressant-like doses.[7][8] The behavioral outcome can be influenced by the animal's stress level, the novelty of the environment, and the specific behavioral paradigm used.

  • Troubleshooting Steps:

    • Standardize Acclimation: Ensure all animals are properly acclimated to the testing environment to minimize novelty-induced hyperactivity.

    • Control for Stress: Implement measures to reduce stress during handling and injection procedures.

    • Comprehensive Behavioral Battery: Utilize a battery of behavioral tests to get a more complete picture of the drug's effects beyond simple locomotor activity.

Issue 3: Memory Impairment in Cognitive Tasks
  • Possible Cause: High doses of this compound are known to impair memory.[6]

  • Troubleshooting Steps:

    • Dose Adjustment: If memory facilitation is the desired outcome, use lower doses as suggested by the literature (e.g., 0.3 mg/kg in mice).[6]

    • Task Timing: Consider the timing of drug administration relative to the memory task phase (acquisition, consolidation, retrieval), as this can influence the outcome.

Data on In Vivo Side Effects

Table 1: Summary of In Vivo Side Effects of this compound in Rodent Models

SpeciesDose RangeRoute of AdministrationObserved Side EffectsReference
Rat (Amygdala-Kindled)2.5-5 mg/kgi.p.Potentiation of valproate-induced motor impairment.[4]
Rat (Amygdala-Kindled)20 mg/kgi.p.Phencyclidine-like behavioral syndrome (ataxia, hyperlocomotion, stereotypies).[5]
RatNot specifiedNot specifiedReduced immobility time in forced swimming test (antidepressant-like effect); decreased or no change in locomotor activity.[7]
MouseHigh dosesNot specifiedIncreased locomotor activity.[8]
Mouse30 mg/kgNot specifiedMemory impairment in passive-avoidance task.[6]
Mouse0.3 mg/kgNot specifiedMemory facilitation in passive-avoidance task.[6]

Experimental Protocols

Protocol 1: Assessment of Motor Impairment (Rotarod Test)

This protocol is a general guideline for assessing motor coordination and balance, which can be impaired by this compound.

  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training:

    • Place the animal on the stationary rod.

    • Gradually increase the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Conduct 2-3 training trials per day for 2-3 days before the drug administration day.

  • Testing:

    • Administer this compound or vehicle at the desired dose and route.

    • At predetermined time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotarod.

    • Record the latency to fall from the rod. A shorter latency compared to the vehicle-treated group indicates motor impairment.

Protocol 2: Evaluation of Phencyclidine-like Behaviors

This protocol is based on the methods used to assess behavioral syndromes induced by NMDA receptor antagonists.

  • Apparatus: A standard open-field arena.

  • Habituation: Allow the animals to habituate to the testing arena for a designated period (e.g., 30 minutes) on the day before the test.

  • Drug Administration: Administer this compound or a control substance.

  • Behavioral Scoring:

    • Immediately after administration, place the animal in the open field.

    • For a set duration (e.g., 60 minutes), a trained observer blind to the treatment conditions should score the presence and intensity of specific behaviors using a ranked scale.

    • Behaviors to score include:

      • Ataxia: Uncoordinated movements, unsteady gait.

      • Hyperlocomotion: Increased ambulatory movement.

      • Stereotypies: Repetitive, invariant behavior patterns such as head weaving or circling.

Visualizations

Signaling Pathway

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Ca_influx Ca²+ Influx Ion_Channel->Ca_influx Opening Excitotoxicity Excitotoxicity / Neuronal Activation Ca_influx->Excitotoxicity CGP37849 This compound CGP37849->NMDA_Receptor Competitive Antagonism

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimation Acclimation Period Animal_Model->Acclimation Drug_Admin Administer this compound (Specify Dose and Route) Acclimation->Drug_Admin Vehicle_Control Administer Vehicle Control Acclimation->Vehicle_Control Motor_Test Motor Coordination Test (e.g., Rotarod) Drug_Admin->Motor_Test Behavioral_Observation Behavioral Observation (e.g., Open Field) Drug_Admin->Behavioral_Observation Cognitive_Test Cognitive Task (e.g., Passive Avoidance) Drug_Admin->Cognitive_Test Vehicle_Control->Motor_Test Vehicle_Control->Behavioral_Observation Vehicle_Control->Cognitive_Test Data_Collection Collect Quantitative Data (Latency, Scores, etc.) Motor_Test->Data_Collection Behavioral_Observation->Data_Collection Cognitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General workflow for in vivo assessment of this compound side effects.

References

Technical Support Center: Improving the Oral Bioavailability of NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-methyl-D-aspartate (NMDA) receptor antagonists, with a specific focus on compounds like CGP 37849. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good oral bioavailability for competitive NMDA antagonists like this compound?

A1: Competitive NMDA receptor antagonists, particularly those that are phosphono-amino acid derivatives like this compound, often exhibit poor oral bioavailability due to several factors.[1][2] Their hydrophilic nature and polar functional groups can limit their ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[2] Additionally, their structure may make them susceptible to efflux by transporters in the gut wall, further reducing absorption into the systemic circulation.[3][4]

Q2: How can the oral bioavailability of a parent compound like this compound be improved?

A2: A common and effective strategy is the use of a prodrug.[5][6] A prodrug is a pharmacologically inactive derivative of an active drug molecule that, after administration, is metabolized in the body to release the active parent drug.[5] For a compound like this compound, its carboxyethylester prodrug, CGP 39551, was developed to enhance its oral activity.[7][8] The esterification of the carboxylic acid moiety increases the lipophilicity of the molecule, which can facilitate its absorption across the gastrointestinal tract. Once absorbed, endogenous esterases are expected to hydrolyze the ester, releasing the active parent compound, this compound.

Q3: What in vitro models are recommended for assessing the potential for oral absorption of NMDA antagonists?

A3: The Caco-2 permeability assay is a widely used and accepted in vitro model for predicting the intestinal permeability of drug candidates.[9][10][11] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters similar to the small intestine epithelium.[11] It can provide an apparent permeability coefficient (Papp) and help determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Q4: What animal models are suitable for in vivo assessment of the oral bioavailability of NMDA antagonists?

A4: Rodent models, such as mice and rats, are commonly used in the preclinical evaluation of the oral bioavailability of NMDA antagonists.[7][8][12] These models are useful for determining key pharmacokinetic parameters and for assessing the in vivo efficacy of the compounds after oral administration.[12] For example, anticonvulsant studies in mice and rats have been used to demonstrate the oral activity of this compound and its prodrug, CGP 39551.[7][13]

Troubleshooting Guides

Issue: Low or variable oral bioavailability in preclinical animal studies.

  • Question: My NMDA antagonist shows promising in vitro activity but has poor and inconsistent results in oral in vivo studies. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Poor Permeability: As discussed, the inherent physicochemical properties of many NMDA antagonists can limit their absorption.

      • Recommendation: Consider a prodrug strategy to increase lipophilicity. The success of CGP 39551 as a prodrug for this compound demonstrates the potential of this approach.[7][8] Alternatively, formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoformulations can be explored to improve solubility and absorption.[14]

    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

      • Recommendation: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of first-pass metabolism. If metabolism is high, a prodrug approach could potentially alter the metabolic pathway.

    • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

      • Recommendation: Utilize in vitro Caco-2 assays with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a P-gp substrate.[15] If so, co-administration with a P-gp inhibitor in vivo could confirm this mechanism, although this is more of a mechanistic tool than a therapeutic strategy.

    • Formulation Issues: The formulation used for oral administration may not be optimal, leading to poor dissolution or precipitation in the gastrointestinal tract.

      • Recommendation: Evaluate the solubility of your compound in different pH conditions relevant to the gastrointestinal tract. Test various formulations to ensure the compound remains in solution for a sufficient time to be absorbed.

Issue: Difficulty in correlating in vitro permeability with in vivo oral bioavailability.

  • Question: My compound shows good permeability in the Caco-2 assay, but the in vivo oral bioavailability is still low. Why might this be the case?

  • Answer:

    • High First-Pass Metabolism: The Caco-2 assay primarily assesses intestinal permeability and does not fully account for the extensive metabolic activity of the liver. A compound can be well-absorbed through the gut wall but then be rapidly cleared by the liver.

      • Recommendation: As mentioned above, assess the metabolic stability of your compound using liver fractions.

    • Poor Solubility: The concentration of the drug used in the Caco-2 assay might be higher than what can be achieved in the gastrointestinal fluids in vivo, especially for poorly soluble compounds.

      • Recommendation: Perform solubility studies in simulated gastric and intestinal fluids to get a more realistic picture of the in vivo solubility.

    • Interspecies Differences: The expression and activity of transporters and metabolic enzymes can differ between humans (from which Caco-2 cells are derived) and the animal species used for in vivo studies.

      • Recommendation: If feasible, conduct permeability studies using intestinal tissue from the same species used for your in vivo experiments to investigate potential species-specific differences.

Data Presentation

Table 1: Comparison of Anticonvulsant Potency of this compound and its Prodrug CGP 39551 in Rodents

CompoundAnimal ModelAdministration RouteAnticonvulsant Effect (ED50)Reference
This compound MouseOral (p.o.)21 mg/kg[8]
Intravenous (i.v.) / Intraperitoneal (i.p.)0.4 - 2.4 mg/kg[7]
RatOral (p.o.)8 - 22 mg/kg[7]
CGP 39551 (Prodrug) MouseOral (p.o.)4 mg/kg[8]
Intravenous (i.v.) / Intraperitoneal (i.p.)2.7 - 8.7 mg/kg[7]
RatOral (p.o.)3.7 - 8.1 mg/kg[7]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of an NMDA antagonist.

Objective: To determine the apparent permeability (Papp) of a test compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics)

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell™ inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (at a defined concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment. c. Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction. Add the test compound to the basolateral compartment and sample from the apical compartment.

  • Efflux Inhibition: To determine if the compound is a P-gp substrate, repeat the A to B and B to A transport experiments in the presence of a P-gp inhibitor like verapamil (B1683045) in the apical compartment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp mediated efflux.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

This protocol provides a general guideline for determining the oral bioavailability of an NMDA antagonist in rats.

Objective: To determine the absolute oral bioavailability (F%) of a test compound by comparing its plasma concentration-time profiles after oral (p.o.) and intravenous (i.v.) administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

  • Test compound

  • Vehicle for oral and intravenous formulations

  • Oral gavage needles

  • Catheters for intravenous administration and blood sampling (e.g., jugular vein catheter)

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • LC-MS/MS for quantification

Methodology:

  • Animal Acclimatization and Catheterization: Acclimatize the animals to the housing conditions for at least one week. If required, surgically implant catheters for dosing and blood collection and allow for a recovery period.

  • Dosing:

    • Intravenous (i.v.) Group (n=3-5 rats): Administer the test compound as a single bolus injection via the catheter at a specific dose (e.g., 1-2 mg/kg). The i.v. dose is considered 100% bioavailable.

    • Oral (p.o.) Group (n=3-5 rats): Administer the test compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption.

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for both the i.v. and p.o. groups. b. Calculate the following pharmacokinetic parameters for each group using non-compartmental analysis:

    • Area Under the Curve from time zero to the last measurable concentration (AUC0-t)
    • Area Under the Curve from time zero to infinity (AUC0-inf)
    • Maximum plasma concentration (Cmax)
    • Time to reach maximum plasma concentration (Tmax)
    • Elimination half-life (t1/2) c. Calculate Absolute Oral Bioavailability (F%): F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

Visualizations

prodrug_strategy cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation CGP_39551 CGP 39551 (Prodrug, more lipophilic) Absorption Increased Absorption CGP_39551->Absorption Esterases Esterases Absorption->Esterases Metabolism CGP_37849_active This compound (Active Drug) Esterases->CGP_37849_active CGP_37849_oral This compound (Parent Drug, hydrophilic) Poor_Absorption Poor Absorption CGP_37849_oral->Poor_Absorption

Caption: Prodrug strategy for improving oral bioavailability.

oral_bioavailability_challenges cluster_GIT Gastrointestinal Tract cluster_Liver Liver Oral_Dose Oral Administration of NMDA Antagonist Dissolution Dissolution in GI fluids Oral_Dose->Dissolution Permeation Permeation across intestinal epithelium Dissolution->Permeation Metabolism_Gut Gut Wall Metabolism Permeation->Metabolism_Gut Efflux Efflux back into lumen (e.g., P-gp) Permeation->Efflux First_Pass_Metabolism First-Pass Metabolism Metabolism_Gut->First_Pass_Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) First_Pass_Metabolism->Systemic_Circulation Poor_Solubility Poor Solubility Poor_Solubility->Dissolution Poor_Permeability Poor Permeability Poor_Permeability->Permeation High_Metabolism High Metabolism High_Metabolism->Metabolism_Gut High_Metabolism->First_Pass_Metabolism

Caption: Challenges to oral bioavailability of NMDA antagonists.

experimental_workflow Start Start: NMDA Antagonist Candidate In_Vitro In Vitro Permeability (Caco-2 Assay) Start->In_Vitro In_Vivo In Vivo Pharmacokinetics (Rodent Model) In_Vitro->In_Vivo Data_Analysis Pharmacokinetic Data Analysis In_Vivo->Data_Analysis Bioavailability Determine Oral Bioavailability (F%) Data_Analysis->Bioavailability Decision Decision: Proceed or Optimize? Bioavailability->Decision

Caption: Experimental workflow for assessing oral bioavailability.

References

Addressing off-target effects of CGP 37849

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CGP 37849. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this potent NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts at the glutamate (B1630785) binding site on the NMDA receptor complex, thereby inhibiting the influx of calcium ions that is normally triggered by the binding of glutamate and a co-agonist like glycine (B1666218) or D-serine.[3] This blockade of NMDA receptor activity is the basis for its experimental effects, including its anticonvulsant properties.[4]

Q2: How selective is this compound for the NMDA receptor?

A2: this compound exhibits high selectivity for the NMDA receptor. In vivo studies have shown that it selectively blocks neuronal firing induced by NMDA without significantly affecting responses to quisqualate or kainate, which are agonists for AMPA and kainate receptors, respectively.[5][6][7] Radioligand binding assays have demonstrated that while it potently inhibits binding at the NMDA receptor, it is weak or inactive at numerous other receptor binding sites.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored at +4°C under desiccating conditions and can be stable for up to 12 months. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound

Q: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?

A: this compound is soluble in water. For preparing stock solutions, you can dissolve it in water up to a concentration of 100 mM, although this may require warming. One supplier suggests that for a 100 mM solution in water, ultrasonic treatment may be necessary. If you are preparing aqueous stock solutions for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[5]

Issue 2: Observing unexpected behavioral or motor effects in vivo

Q: I am observing significant motor impairment and other behavioral side effects in my animal models at doses intended to be therapeutic. Are these off-target effects, and how can I mitigate them?

A: The observed motor impairments are likely an extension of the on-target NMDA receptor antagonism rather than distinct off-target effects.[8] High doses of NMDA receptor antagonists can interfere with normal neuronal function, leading to these adverse effects.[8][9]

Troubleshooting Steps:

  • Dose Optimization: The dose-response relationship for the therapeutic effect versus adverse effects can be steep. It is crucial to perform a thorough dose-response study to identify the minimal effective dose with the least behavioral impact. For instance, anticonvulsant effects in rodents have been observed at oral doses of 8 to 22 mg/kg, with overt behavioral side effects being less apparent at the lower end of this range.[4]

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic profile and, consequently, the side effects. Oral administration has been shown to be effective and may offer a different side-effect profile compared to intraperitoneal (i.p.) or intravenous (i.v.) injections.[4]

  • Behavioral Monitoring: Implement a battery of behavioral tests to systematically quantify the extent of motor and cognitive side effects. This will allow for a more precise determination of the therapeutic window.

Issue 3: Inconsistent or lack of effect in electrophysiology experiments

Q: I am not seeing the expected antagonism of NMDA-evoked currents in my electrophysiology recordings. What could be the issue?

A: Several factors could contribute to a lack of effect in electrophysiology experiments.

Troubleshooting Workflow:

Start No NMDA receptor antagonism observed Check_Concentration Verify this compound Concentration (e.g., up to 10 µM in vitro) Start->Check_Concentration Check_Agonist Confirm NMDA/Co-agonist Application (e.g., Glutamate and Glycine) Check_Concentration->Check_Agonist Check_Mg Assess Mg2+ Concentration in ACSF (Low Mg2+ can unmask NMDA currents) Check_Agonist->Check_Mg Check_Viability Evaluate Cell/Slice Health Check_Mg->Check_Viability Viability_OK Viable? Check_Viability->Viability_OK Troubleshoot Troubleshooting Complete Viability_OK->Troubleshoot Yes Replace Prepare fresh cells/slices Viability_OK->Replace No Replace->Start Start Prepare whole-cell patch-clamp setup Record_Baseline Record baseline currents Start->Record_Baseline Apply_NMDA Apply NMDA + Glycine (e.g., 100 µM NMDA, 10 µM Glycine) Record_Baseline->Apply_NMDA Record_NMDA Record NMDA-evoked current Apply_NMDA->Record_NMDA Apply_CGP Apply this compound + NMDA/Glycine Record_NMDA->Apply_CGP Record_Block Record blocked current Apply_CGP->Record_Block Washout Washout this compound Record_Block->Washout Record_Recovery Record recovered NMDA current Washout->Record_Recovery Apply_AMPA Apply AMPA/Kainate Record_Recovery->Apply_AMPA Record_AMPA Record AMPA/Kainate-evoked current Apply_AMPA->Record_AMPA Apply_CGP_AMPA Apply this compound + AMPA/Kainate Record_AMPA->Apply_CGP_AMPA Record_AMPA_Block Record AMPA/Kainate current with this compound Apply_CGP_AMPA->Record_AMPA_Block Dose_Selection Select Dose Range of this compound Administer Administer this compound to Rodents Dose_Selection->Administer Therapeutic_Assay Therapeutic Assay (e.g., Maximal Electroshock Seizure Test) Administer->Therapeutic_Assay Behavioral_Assay Behavioral Assay (e.g., Rotarod, Open Field Test) Administer->Behavioral_Assay Data_Analysis Analyze Dose-Response for Both Assays Therapeutic_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Therapeutic_Window Determine Therapeutic Window Data_Analysis->Therapeutic_Window cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel (blocked by Mg2+) NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds CGP37849 This compound CGP37849->NMDA_Receptor Competitively Blocks Depolarization Depolarization Depolarization->Ca_Channel Relieves Mg2+ block

References

Stability of CGP 37849 in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CGP 37849 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, sterile water is the recommended solvent. This compound is soluble in water. For a 10 mM stock solution, you can dissolve 2.09 mg of this compound in 1 mL of water. Gentle warming or sonication can aid in dissolution.

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. When stored at -20°C, the solution is typically stable for up to one month. For storage up to six months, -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears to have precipitated after storage in the refrigerator. What should I do?

Precipitation of phosphonate (B1237965) compounds like this compound can occur at lower temperatures, especially in certain buffer systems. First, try warming the solution to room temperature to see if the precipitate redissolves. If precipitation persists, it might be due to the buffer composition or pH. Consider preparing fresh dilutions in a different buffer system. For long-term storage of working solutions, it is advisable to test the stability and solubility in your specific experimental buffer at the intended storage temperature.

Troubleshooting Guide

Issue 1: Variability in experimental results or loss of compound activity.

This could be due to the degradation of this compound in your experimental buffer. The stability of phosphonate-containing compounds can be influenced by several factors.

Stability of Phosphonate Compounds in Aqueous Buffers

ParameterInfluence on StabilityRecommendations
pH Phosphonates are generally more stable at neutral pH. Stability can decrease at highly acidic or alkaline pH due to hydrolysis.Maintain the pH of your experimental buffer within a neutral range (e.g., pH 6.0-8.0) if your experimental conditions permit.
Temperature Higher temperatures can accelerate the degradation of many small molecules, including phosphonates.Whenever possible, conduct experiments at a controlled room temperature or on ice. For long-term experiments, consider the stability of this compound at the incubation temperature.
Buffer Composition The specific components of your buffer can potentially interact with this compound.If you suspect buffer-related degradation, consider testing the stability of this compound in simpler buffer systems (e.g., HEPES, Tris) before moving to more complex media.
Enzymatic Degradation If using biological samples such as cell lysates or serum, endogenous enzymes like phosphatases could potentially degrade this compound.For experiments with biological matrices, it is advisable to include appropriate controls and consider the use of phosphatase inhibitors if degradation is suspected.
Experimental Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.

1. Materials:

  • This compound
  • Experimental buffer of interest (e.g., Phosphate-Buffered Saline - PBS)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
  • Prepare your experimental buffer at the desired concentration and pH.

3. Stability Study Setup:

  • Dilute the this compound stock solution in your experimental buffer to a final concentration of 100 µg/mL.
  • Divide the solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Store the aliquots under your intended experimental conditions (e.g., room temperature, 37°C).

4. HPLC Analysis:

  • At each time point, inject an aliquot onto the HPLC system.
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A suitable gradient will depend on the specific HPLC system and column. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 210-220 nm).
  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

5. Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). This will provide a stability profile of the compound in your specific buffer and conditions.

Visual Guides

NMDA Receptor Signaling Pathway and this compound Inhibition

This compound is a competitive antagonist of the NMDA receptor. It binds to the glutamate (B1630785) binding site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.[1][2][3][4] This blockade inhibits the influx of Ca²⁺ into the neuron, which is a critical step in many downstream signaling cascades involved in synaptic plasticity and excitotoxicity.[5][6][[“]][8][9]

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Glutamate->NMDAR:gln2 Binds CGP37849 This compound CGP37849->NMDAR:gln2 Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Stability_Workflow prep Prepare this compound Stock Solution dilute Dilute in Experimental Buffer prep->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate under Experimental Conditions aliquot->incubate hplc Analyze by HPLC at Each Time Point incubate->hplc data Analyze Data (Peak Area vs. Time) hplc->data interpret Determine Stability Profile data->interpret Troubleshooting_Guide start Problem with This compound Solution precipitate Precipitation Observed? start->precipitate warm Warm solution to room temperature. Did it redissolve? precipitate->warm Yes degradation Loss of Activity or Variable Results? precipitate->degradation No yes_dissolve Issue Resolved. Proceed with experiment. warm->yes_dissolve Yes no_dissolve Consider buffer composition and pH. Prepare fresh solution in a different buffer. warm->no_dissolve No check_params Review Experimental Parameters: pH, Temperature, Buffer degradation->check_params Yes stability_test Perform a stability test (e.g., via HPLC) to confirm degradation. check_params->stability_test

References

Validation & Comparative

A Comparative Analysis of the Efficacy of NMDA Receptor Antagonists: CGP 37849 vs. CGP 39551

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two competitive N-methyl-D-aspartate (NMDA) receptor antagonists, CGP 37849 and CGP 39551. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Both this compound and its carboxyethylester, CGP 39551, are potent and selective antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2] Their primary mechanism of action involves competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, thereby blocking its activation.[1][3][4] This action underlies their potential therapeutic applications in conditions associated with excessive NMDA receptor activity, such as epilepsy.[1]

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the efficacy of this compound and CGP 39551 from in vitro and in vivo studies.

In Vitro Receptor Binding Affinity
CompoundLigand DisplacedPreparationKᵢ (nM)
This compound L-[³H]-glutamateRat brain postsynaptic density fractions220[1][5][6]
[³H]-CPPRat brain postsynaptic density fractions35[1][6]
CGP 39551 L-[³H]-glutamateRat brain postsynaptic densities8400[7]
[³H]-CPPRat brain postsynaptic densities310[2][7]

Kᵢ (Inhibition constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-CPP: (±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, a selective NMDA receptor antagonist.

In Vivo Anticonvulsant Potency (Maximal Electroshock-Induced Seizures)
CompoundSpeciesRoute of AdministrationED₅₀ (mg/kg)
This compound MiceOral (p.o.)21[1]
Mice & RatsIntravenous (i.v.) & Intraperitoneal (i.p.)0.4 - 2.4[8]
Mice & RatsOral (p.o.)8 - 22[8]
CGP 39551 MiceOral (p.o.)4[1][7]
Mice & RatsIntravenous (i.v.) & Intraperitoneal (i.p.)2.7 - 8.7[8]
Mice & RatsOral (p.o.)3.7 - 8.1[8]

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Key Efficacy Observations

In vitro studies demonstrate that this compound has a significantly higher binding affinity for the NMDA receptor compared to CGP 39551.[1][5][7] However, in vivo studies on anticonvulsant activity reveal a more complex picture. Following oral administration, CGP 39551 is more potent than this compound in suppressing maximal electroshock-induced seizures in rodents.[1][8] Conversely, when administered intravenously or intraperitoneally, this compound is the more potent of the two.[8] This suggests that CGP 39551 may function as a prodrug, being converted to the more active this compound in vivo, which would explain its higher oral bioavailability and longer duration of action.[9] Indeed, the anticonvulsant effects of this compound last for about 8 hours after oral administration, while CGP 39551 shows significant activity even after 24 hours.[8]

Experimental Methodologies

The data presented in this guide are derived from key experiments, the methodologies of which are detailed below.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of this compound and CGP 39551 to the NMDA receptor.

Protocol:

  • Preparation of Synaptic Membranes: Postsynaptic density (PSD) fractions were prepared from the brains of rats.

  • Binding Reaction: The prepared membranes were incubated with a radiolabeled ligand (either L-[³H]-glutamate or [³H]-CPP) in the presence of varying concentrations of the test compounds (this compound or CGP 39551).

  • Separation and Quantification: The bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

Objective: To assess the in vivo anticonvulsant efficacy of this compound and CGP 39551.

Protocol:

  • Animal Model: The experiments were conducted in mice and rats.[1][8]

  • Drug Administration: The test compounds were administered to the animals via different routes: oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.).[8]

  • Induction of Seizures: At various time points after drug administration, seizures were induced by applying a maximal electrical stimulus through corneal or ear electrodes.

  • Observation: The animals were observed for the presence or absence of tonic hindlimb extension, which is the endpoint of the maximal electroshock seizure test.

  • Data Analysis: The dose of the compound that protected 50% of the animals from tonic hindlimb extension (ED₅₀) was calculated.[1][8]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Binds Ion_Flow Ca²⁺, Na⁺ Influx NMDA_Receptor->Ion_Flow Activates CGP_37849_39551 This compound / CGP 39551 CGP_37849_39551->NMDA_Receptor Competitively Binds Block X Block->NMDA_Receptor

Caption: Mechanism of competitive antagonism at the NMDA receptor.

Anticonvulsant_Workflow Start Start Animal_Grouping Animal Grouping (Mice/Rats) Start->Animal_Grouping Drug_Administration Drug Administration (this compound or CGP 39551) (p.o., i.v., or i.p.) Animal_Grouping->Drug_Administration Time_Interval Pre-treatment Time Drug_Administration->Time_Interval Seizure_Induction Maximal Electroshock Induction Time_Interval->Seizure_Induction Observation Observation of Tonic Hindlimb Extension Seizure_Induction->Observation Data_Analysis Calculation of ED₅₀ Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo anticonvulsant testing.

References

A Comparative Guide to CGP 37849 and Other Competitive NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist CGP 37849 with other widely used antagonists in its class, including AP5, AP7, CPP, and CGS 19755. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Comparison of Antagonist Performance

The following tables summarize the key performance metrics of this compound and its counterparts, focusing on their binding affinity for the NMDA receptor and their in vivo potency in preclinical models of epilepsy.

Table 1: Comparative Binding Affinity of Competitive NMDA Receptor Antagonists

CompoundKᵢ (nM) vs. [³H]CPPKᵢ (nM) vs. [³H]L-glutamate
This compound 35[1]220[1]
D-AP5 -~1930
D-AP7 --
CPP --
CGS 19755 --

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions. The data presented here are for comparative purposes.

Table 2: Comparative In Vivo Anticonvulsant Potency of Competitive NMDA Receptor Antagonists (Maximal Electroshock Seizure Model in Mice)

CompoundRoute of AdministrationED₅₀ (mg/kg)
This compound i.p.-
CGP 39551 (prodrug) p.o.-
AP7 i.p.-
CPP i.p.1.9[2]
CGS 19755 i.p.-

Note: ED₅₀ values are highly dependent on the specific experimental model and parameters.

Table 3: Comparative Pharmacokinetic Properties of Competitive NMDA Receptor Antagonists

CompoundOral Bioavailability (%)Plasma Half-life (t½)Brain to Plasma Ratio
This compound Orally active (prodrug CGP 39551)[3]--
AP5 Low--
AP7 Low--
CPP Low--
CGS 19755 Low--

Note: Comprehensive and directly comparable pharmacokinetic data for all these compounds is limited in the public domain.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a competitive NMDA receptor antagonist using a radiolabeled ligand such as [³H]CPP.

1. Membrane Preparation:

  • Whole brains from rodents (e.g., rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and large debris.
  • The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
  • The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
  • The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, the following are added in order:
  • Assay buffer.
  • A fixed concentration of the radioligand (e.g., [³H]CPP, typically at a concentration close to its Kd).
  • A range of concentrations of the unlabeled competitor drug (e.g., this compound).
  • The prepared membrane suspension.
  • For determining non-specific binding, a high concentration of a known NMDA receptor ligand (e.g., unlabeled L-glutamate or CPP) is added to a set of wells.
  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
  • The filters are then placed in scintillation vials with a scintillation cocktail.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method for evaluating the antagonistic effect of a compound on NMDA receptor-mediated currents in hippocampal brain slices.[4][5]

1. Slice Preparation:

  • A rodent is anesthetized and decapitated.
  • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • The hippocampus is dissected out and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.
  • The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Recording Setup:

  • A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
  • Pyramidal neurons in the CA1 region of the hippocampus are visualized using differential interference contrast (DIC) optics.
  • Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-7 MΩ when filled with an internal solution containing a cesium-based solution to block potassium channels and isolate NMDA receptor currents.

3. Whole-Cell Recording:

  • A gigaohm seal is formed between the patch pipette and the membrane of a target neuron.
  • The membrane patch is then ruptured to achieve the whole-cell configuration.
  • The cell is voltage-clamped at a holding potential of, for example, -70 mV.

4. Evoking and Isolating NMDA Receptor Currents:

  • Synaptic responses are evoked by electrical stimulation of the Schaffer collateral pathway using a bipolar stimulating electrode.
  • To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), AMPA receptor antagonists (e.g., CNQX or NBQX) and GABAA receptor antagonists (e.g., picrotoxin (B1677862) or bicuculline) are included in the aCSF. The holding potential is typically depolarized (e.g., to +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
  • Alternatively, NMDA can be directly applied to the neuron via a puffer pipette.

5. Antagonist Application and Data Analysis:

  • A stable baseline of NMDA receptor-mediated currents is recorded.
  • The competitive antagonist (e.g., this compound) is then bath-applied at various concentrations.
  • The effect of the antagonist on the amplitude of the NMDA receptor-mediated current is measured.
  • Dose-response curves are constructed by plotting the percentage of inhibition of the current against the antagonist concentration to determine the IC₅₀.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates nNOS nNOS Calmodulin->nNOS Activates Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK Activates PKC->Ras_ERK Activates NO Nitric Oxide (NO) nNOS->NO Produces CREB CREB Ras_ERK->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Cell Survival/Death) CREB->Gene_expression Regulates CGP37849 This compound (Competitive Antagonist) CGP37849->NMDAR Blocks Glutamate Binding Site

Caption: Simplified NMDA receptor signaling cascade.

Experimental Workflow for Evaluating NMDA Antagonists

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Evaluation start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay electrophysiology Electrophysiology (Patch-Clamp) (Determine IC50) in_vitro->electrophysiology in_vivo In Vivo Evaluation in_vitro->in_vivo data_analysis Data Analysis & Comparison binding_assay->data_analysis electrophysiology->data_analysis pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) in_vivo->pk_studies pd_studies Pharmacodynamic Studies (e.g., Anticonvulsant Models - ED50) in_vivo->pd_studies pk_studies->data_analysis pd_studies->data_analysis conclusion Conclusion: Select Antagonist data_analysis->conclusion

References

A Comparative Guide to the Anticonvulsant Effects of CGP 37849

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other established anticonvulsant agents. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its anticonvulsant effects by acting as a competitive antagonist at the NMDA receptor.[1][2] Overactivation of NMDA receptors, a type of ionotropic glutamate (B1630785) receptor, is implicated in the pathophysiology of epilepsy.[3] By blocking the binding of the excitatory neurotransmitter glutamate to the NMDA receptor, this compound reduces excessive neuronal excitation and synchronization, which are hallmarks of seizure activity.

NMDA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->downstream Activates excitation Neuronal Excitation & Seizure Activity downstream->excitation Leads to CGP37849 This compound CGP37849->NMDA_R Blocks MES_Test_Workflow start Start animal_prep Animal Preparation (e.g., Rodent) start->animal_prep drug_admin Administer Test Compound (e.g., this compound) or Vehicle animal_prep->drug_admin pre_treat Pre-treatment Period drug_admin->pre_treat stimulation Corneal Electrical Stimulation (e.g., 50-60 Hz) pre_treat->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data Record Protection (Absence of Tonic Hindlimb Extension) observation->data end End data->end Kindling_Model_Workflow start Start electrode Surgical Implantation of Electrode in Amygdala start->electrode recovery Post-operative Recovery electrode->recovery kindling Repeated Sub-convulsive Electrical Stimulation recovery->kindling seizure_dev Progressive Development of Seizures kindling->seizure_dev fully_kindled Fully Kindled State Achieved seizure_dev->fully_kindled drug_testing Administer Test Compound and Stimulate fully_kindled->drug_testing seizure_score Record Seizure Severity (e.g., Racine Scale) drug_testing->seizure_score end End seizure_score->end

References

Comparative Analysis of NMDA Receptor Antagonists: CGP 37849 vs. MK-801

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two pivotal N-methyl-D-aspartate (NMDA) receptor antagonists: CGP 37849 and MK-801 (Dizocilpine). Both compounds are instrumental in neuroscience research for elucidating the roles of the NMDA receptor in physiological and pathological processes. Their distinct mechanisms of action, however, result in significantly different pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.

Mechanism of Action: Competitive vs. Non-Competitive Antagonism

The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor complex. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open.

  • This compound is a competitive antagonist .[1] It directly competes with the endogenous agonist, glutamate, for binding at the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[2][3] By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting channel opening. This action is reversible and its potency is dependent on the concentration of both the antagonist and the agonist.[1][2][3]

  • MK-801 is a non-competitive (or uncompetitive) open-channel blocker .[4][5] It does not bind to the glutamate site but rather to a distinct site located inside the ion channel pore, often referred to as the phencyclidine (PCP) site.[4][6][7] MK-801's binding is use-dependent, meaning the channel must first be opened by glutamate and glycine (B1666218) before it can enter and occlude the pore, preventing the influx of Ca²⁺ ions.[4][8] Its high affinity and slow dissociation kinetics result in a near-irreversible block under certain conditions.[9]

G cluster_receptor NMDA Receptor Complex cluster_ligands Ligands & Antagonists receptor GluN1 Subunit Glycine Site GluN2 Subunit Glutamate Site Ion Channel Pore Mg²⁺ Block PCP Site glutamate Glutamate glutamate->receptor:f3 Binds & Activates cgp37849 This compound cgp37849->receptor:f3 Competes with Glutamate mk801 MK-801 mk801->receptor:f6 Blocks Open Channel

Fig 1. Binding sites of this compound and MK-801 on the NMDA receptor.

Quantitative Performance Data

The differing mechanisms of action are reflected in the quantitative measures of binding affinity and in vivo potency.

This table summarizes the inhibitory constants (Ki) and dissociation constants (Kd) for each compound. Lower values indicate higher binding affinity.

CompoundAssay TypePreparationKi / Kd (nM)Reference(s)
This compound Inhibition of [³H]-glutamate bindingRat brain PSD fractions220[1][2][3]
Inhibition of [³H]-CPP bindingRat brain membranes35[1][3]
MK-801 Direct bindingRat brain membranes37.2 (Ki)[5]
Direct [³H]MK-801 bindingRat cortical membranes6.3 (Kd)[6]
Direct [³H]MK-801 bindingRat cortical membranes4.59 (Kd)[10]
Direct [³H]MK-801 bindingRat cerebellar membranes25.99 (Kd)[10]

PSD: Postsynaptic Density; CPP: 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, a competitive antagonist.

Both compounds are effective anticonvulsants in rodent models. The median effective dose (ED₅₀) required to suppress seizures is a key performance metric.

CompoundAnimal ModelSeizure TypeRouteED₅₀ (mg/kg)Reference(s)
This compound MouseMaximal Electroshock (MES)p.o.21[3]
MouseMESi.p.2.4[11]
RatMESp.o.8 - 22[11]
RatMESi.p.0.4[11]
MK-801 Rat (Amygdala Kindled)Motor Seizuresi.p.< 0.5[12]
Mouse (Sound-induced)Clonic Seizuresi.p.~0.05-0.1[13]

p.o.: oral administration; i.p.: intraperitoneal injection.

Pharmacological and Behavioral Effects

While both compounds block NMDA receptor function, their overall in vivo profiles are distinct, particularly concerning their side effects and therapeutic potential.

  • This compound: As an orally active competitive antagonist, this compound shows a clear dose-dependent anticonvulsant effect.[11] Overt behavioral side effects are generally observed at doses higher than those required for anticonvulsant activity, suggesting a potential therapeutic window.[11] It has also demonstrated antidepressant and anxiolytic-like effects in preclinical models.[1][14]

  • MK-801: MK-801 is a potent neuroprotective agent in models of ischemia and traumatic brain injury.[4][15][16] However, its clinical development was halted due to a narrow therapeutic window and significant adverse effects.[4] These include psychotomimetic effects, such as hallucinations, which has led to its use as a pharmacological model for schizophrenia in animals.[5] It also impairs learning and memory and can induce hyperlocomotion and ataxia.[4][13][17] At high doses, it can cause neurotoxic changes in the brain known as Olney's lesions.[4]

G cluster_antagonists Points of Interruption A Glutamate + Glycine Binding B NMDA Receptor Activation A->B C Ion Channel Opens B->C D Ca²⁺ Influx C->D E Downstream Signaling (e.g., LTP, Synaptic Plasticity) D->E F Excitotoxicity (under pathological conditions) D->F CGP This compound (Competitive) CGP->B Prevents Activation MK MK-801 (Non-competitive) MK->C Blocks Open Channel

Fig 2. Interruption of NMDA receptor signaling by this compound and MK-801.

Experimental Protocols

The following are standardized protocols for assessing the quantitative parameters of NMDA receptor antagonists.

This protocol is used to determine the binding affinity (Kd) of an unlabeled compound like MK-801 or the inhibitory constant (Ki) of a competing compound.

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet (crude membrane fraction) in buffer and repeat the wash step three times. Finally, resuspend the pellet in the assay buffer to a protein concentration of ~1 mg/mL.

  • Incubation: In assay tubes, combine the membrane preparation (e.g., 100-200 µg protein), a fixed concentration of [³H]MK-801 (e.g., 5 nM), and varying concentrations of the unlabeled test compound. For determining total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

  • Equilibration: Incubate the mixture for 120-180 minutes at 25°C to allow binding to reach equilibrium.[18]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For Ki determination, use the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This in vivo assay assesses the anticonvulsant efficacy of a test compound.

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment. Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Pretreatment Time: Wait for a predetermined period to allow for drug absorption and distribution (e.g., 60 minutes post-i.p. injection).[11]

  • Seizure Induction: Deliver a brief (e.g., 0.2 seconds) high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz) through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint for this test. Protection is defined as the complete absence of this response.

  • Data Analysis: Test multiple dose groups to determine the ED₅₀, the dose at which 50% of the animals are protected from the seizure endpoint. This is typically calculated using probit analysis.

G A Prepare Brain Membrane Suspension B Incubate Membranes with: 1. [³H]Radioligand 2. Test Compound A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Calculate Specific Binding and Determine Ki / IC₅₀ D->E

Fig 3. Experimental workflow for a radioligand binding assay.

Summary and Conclusion

This compound and MK-801 are both potent NMDA receptor antagonists but are not interchangeable in experimental design.

  • This compound is an ideal tool for studying the effects of competitive antagonism at the glutamate binding site. Its oral activity and potentially favorable therapeutic window make it a valuable compound for in vivo studies of epilepsy and potentially other CNS disorders where a reduction in NMDA receptor-mediated excitation is desired.[3][11]

  • MK-801 serves as a quintessential non-competitive, use-dependent channel blocker . Its high potency and robust, albeit complex, behavioral effects have established it as a standard tool for inducing a hyperglutamatergic state or modeling psychosis in animals.[13] Its significant side-effect profile, however, limits its therapeutic applicability and must be carefully considered when interpreting experimental results.[4]

The choice between these two agents depends entirely on the scientific question. For investigations into the modulation of the glutamate binding site and its downstream consequences, this compound is the more specific tool. For studying the consequences of direct ion channel blockade, modeling disease states like psychosis, or inducing a strong and persistent inhibition of NMDA receptor function, MK-801 remains a critical, though complex, pharmacological agent.

References

Cross-Validation of CGP 37849's Effects in Different Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the competitive NMDA receptor antagonist, CGP 37849, with alternative compounds, focusing on its cross-validated effects in various animal strains. The information presented herein is intended to support researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of NMDA receptor modulation.

Introduction

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its oral activity has made it a valuable tool in neuroscience research for investigating the role of NMDA receptors in various physiological and pathological processes, including epilepsy, neurodegeneration, and mood disorders.[1][2][3] This guide cross-validates the effects of this compound across different rodent strains and compares its performance with other NMDA receptor antagonists, namely CGP 39551 and the non-competitive antagonist MK-801.

Mechanism of Action: NMDA Receptor Antagonism and Indirect Dopamine (B1211576) Activation

This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[1][2] Blockade of NMDA receptors by this compound has been shown to lead to an indirect activation of the dopamine system.[4][5] This is thought to occur through the disinhibition of GABAergic interneurons that normally suppress dopaminergic neuron firing. By blocking NMDA receptors on these GABAergic neurons, their inhibitory influence is reduced, leading to increased dopamine release in brain regions like the prefrontal cortex.[6]

NMDA_Antagonist_Dopamine_Pathway cluster_0 Presynaptic GABAergic Neuron cluster_1 Postsynaptic Dopaminergic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates GABA_Release GABA Release NMDA_Receptor->GABA_Release Stimulates CGP_37849 This compound CGP_37849->NMDA_Receptor Blocks GABA_Receptor GABA Receptor GABA_Release->GABA_Receptor Inhibits Dopamine_Release Dopamine Release GABA_Receptor->Dopamine_Release Inhibits

Caption: Proposed signaling pathway for indirect dopamine activation by this compound.

Data Presentation: Comparative Effects of this compound and Alternatives

The following tables summarize the quantitative and qualitative effects of this compound and its comparators, CGP 39551 and MK-801, in various behavioral and neurological paradigms across different animal strains.

Table 1: Anticonvulsant Effects (Maximal Electroshock Seizure Test)
CompoundAnimal StrainAdministration RouteED50 (mg/kg)Reference
This compound Mousep.o.8 - 22[7]
i.v.0.4 - 2.4[7]
i.p.0.4 - 2.4[7]
Ratp.o.8 - 22[7]
i.v.0.4 - 2.4[7]
i.p.0.4 - 2.4[7]
CGP 39551 Mousep.o.3.7 - 8.1[7]
i.v.2.7 - 8.7[7]
i.p.2.7 - 8.7[7]
Ratp.o.3.7 - 8.1[7]
i.v.2.7 - 8.7[7]
i.p.2.7 - 8.7[7]

ED50: Effective dose in 50% of the population. p.o.: oral; i.v.: intravenous; i.p.: intraperitoneal.

Table 2: Antidepressant-like Effects (Forced Swimming Test)
CompoundAnimal StrainEffect on Immobility TimeAntagonized byReference
This compound Rat (Wistar)ReducedHaloperidol, Sulpiride[4]
MouseReducedNot specified[4]
CGP 39551 Rat (Wistar)ReducedHaloperidol, Sulpiride[4]
MouseNo effectNot applicable[4]
Table 3: Effects on Locomotor Activity
CompoundAnimal StrainDoseEffect on Locomotor ActivityReference
This compound Rat (Wistar)High dosesIncreased[8]
Mouse (Albino-Swiss)High dosesIncreased[5]
CGP 39551 Rat (Wistar)Not specifiedDecreased[8]
Mouse (Albino-Swiss)Not specifiedDecreased[5]
MK-801 Rat0.15-0.5 mg/kgDose-dependent increase[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Apparatus:

  • An electroshock device capable of delivering a constant current.

  • Corneal electrodes.

  • Topical anesthetic for the cornea (e.g., 0.5% tetracaine).

  • Electrode solution (e.g., 0.9% saline).

Procedure:

  • Animal Preparation: Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g) are typically used. The test compound or vehicle is administered via the desired route (p.o., i.p., or i.v.) at a predetermined time before the test.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas of the animal. The corneal electrodes, moistened with saline, are then applied to the eyes.

  • Stimulation: An alternating current (60 Hz) is delivered for a short duration (0.2 seconds). The current intensity is typically 50 mA for mice and 150 mA for rats.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Forced Swimming Test (FST)

Objective: To assess the antidepressant-like activity of a compound.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter for mice; 40 cm tall, 20 cm in diameter for rats).

  • Water maintained at 23-25°C.

  • A video camera for recording the test session.

Procedure:

  • Animal Preparation: Animals (e.g., Wistar rats or Swiss mice) are administered the test compound or vehicle.

  • Pre-test Session (for rats): On the first day, rats are placed in the cylinder filled with water (15 cm deep) for 15 minutes. This session is for habituation.

  • Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are placed individually in the cylinder with water (15 cm deep for rats, 6-7 cm for mice) for a 5-minute (rats) or 6-minute (mice) session. The session is video-recorded.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

Experimental Workflow: Anticonvulsant Activity Screening

Anticonvulsant_Screening_Workflow start Start animal_prep Animal Preparation (Mice or Rats) start->animal_prep drug_admin Compound Administration (this compound or Alternative) animal_prep->drug_admin mes_test Maximal Electroshock Seizure (MES) Test drug_admin->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anticonvulsant activity of this compound.
Logical Relationship: Comparison of NMDA Receptor Antagonists

NMDA_Antagonist_Comparison cluster_cgp37849 This compound cluster_cgp39551 CGP 39551 cluster_mk801 MK-801 cgp37849_prop Competitive Antagonist Oral Activity Anticonvulsant (Rats & Mice) Antidepressant-like (Rats & Mice) cgp39551_prop Competitive Antagonist Oral Activity Anticonvulsant (Rats & Mice) Antidepressant-like (Rats only) mk801_prop Non-competitive Antagonist Increases Locomotor Activity

Caption: Logical comparison of this compound and alternative NMDA antagonists.

Conclusion

This compound is a versatile and orally active competitive NMDA receptor antagonist with demonstrated anticonvulsant and antidepressant-like effects in both rat and mouse models. Its pharmacological profile differs from its analogue, CGP 39551, particularly in its antidepressant-like activity in mice, and from the non-competitive antagonist MK-801 in its effects on locomotor activity. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and to design robust cross-validation studies in different animal strains.

References

A Comparative Analysis of CGP 37849 and Non-Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, N-methyl-D-aspartate (NMDA) receptors are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders. Antagonists of these receptors are broadly classified based on their mechanism of action. This guide provides a detailed comparison of CGP 37849, a potent competitive antagonist, with a class of widely studied non-competitive NMDA receptor antagonists, including Dizocilpine (MK-801), Ketamine, and Memantine (B1676192).

This comparison will delve into their distinct binding sites, mechanisms of action, pharmacological properties, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and non-competitive antagonists lies in their interaction with the NMDA receptor complex. This compound is a competitive antagonist , meaning it binds to the same site as the endogenous agonist, glutamate (B1630785), on the GluN2 subunit of the receptor.[1][2] By occupying this site, it directly prevents glutamate from binding and activating the receptor.

In contrast, non-competitive antagonists (also referred to as uncompetitive antagonists or channel blockers) bind to a site within the ion channel of the NMDA receptor, known as the phencyclidine (PCP) or MK-801 binding site.[1][3] These antagonists can only access their binding site when the channel is in an open state, which requires the initial binding of both glutamate and the co-agonist glycine (B1666218) (or D-serine).[4] Once bound, they physically obstruct the flow of ions, primarily Ca2+, through the channel, thereby inhibiting receptor function in a use-dependent manner.[4]

dot

Radioligand_Binding_Workflow A Tissue Homogenization (e.g., Rat Cortex) B Membrane Preparation (Centrifugation) A->B C Incubation (Membranes + Radioligand + Test Compound) B->C D Separation (Rapid Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (IC50 -> Ki Calculation) E->F caption Workflow for a radioligand binding assay. Patch_Clamp_Logic cluster_volt_dep Voltage-Dependency Test start Obtain Whole-Cell Configuration hold Voltage Clamp at -70 mV start->hold apply_agonist Apply Glutamate + Glycine hold->apply_agonist record_control Record Control NMDA Current apply_agonist->record_control ramp Apply Voltage Ramp (-100mV to +60mV) apply_agonist->ramp apply_antagonist Apply Antagonist record_control->apply_antagonist record_test Record NMDA Current with Antagonist apply_antagonist->record_test analyze Compare Currents (Calculate % Inhibition) record_test->analyze plot Plot I-V Curve ramp->plot

References

Validating the Specificity of CGP 37849 for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849. Through a detailed comparison with other NMDA receptor antagonists and an examination of its activity at other receptor types, this document serves as a valuable resource for researchers investigating glutamatergic neurotransmission and developing novel therapeutics targeting the NMDA receptor.

Executive Summary

This compound is a potent and selective competitive antagonist of the NMDA receptor. Experimental data demonstrates its high affinity for the NMDA receptor, significantly greater than several other widely used antagonists. Furthermore, in vivo studies have confirmed its selective blockade of NMDA-mediated neuronal firing without affecting responses to other ionotropic glutamate (B1630785) receptor agonists. While comprehensive data on its affinity for all NMDA receptor subtypes is not extensively available in the public domain, existing evidence strongly supports its utility as a specific tool for studying NMDA receptor function.

Comparative Analysis of NMDA Receptor Antagonists

The efficacy and specificity of this compound are best understood in the context of other competitive NMDA receptor antagonists. The following table summarizes the binding affinities (Ki) of this compound and other key antagonists.

CompoundRadioligandTissue SourceKi (nM)Relative Potency
This compound [3H]-CPPRat brain postsynaptic density fractions35[1][2]-
This compound L-[3H]-glutamateRat brain postsynaptic density fractions220[1][2]-
CGS 19755[3H]-CPPRat brain postsynaptic density fractions-4-fold less potent than this compound[2]
CPP[3H]-CPPRat brain postsynaptic density fractions-5-fold less potent than this compound[2]
D-AP5[3H]-CPPRat brain postsynaptic density fractions-7-fold less potent than this compound[2]

Specificity Profile of this compound

A critical aspect of a pharmacological tool is its specificity for the intended target. Studies have shown that this compound is highly selective for the NMDA receptor.

  • Ionotropic Glutamate Receptors: In vivo studies have demonstrated that oral administration of this compound selectively blocks neuronal firing induced by ionophoretically-applied NMDA, without affecting the responses to quisqualate or kainate, the agonists for AMPA and kainate receptors, respectively.[1][3]

  • Other Receptor Types: this compound and its analogue, CGP 39551, were found to be weak or inactive at 18 other receptor binding sites, underscoring their high specificity for the NMDA receptor.[2][3]

Experimental Protocols

The validation of this compound's specificity relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the Ki of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat brain postsynaptic density (PSD) fractions

  • Radioligand: [3H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or L-[3H]-glutamate

  • This compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate PSD fractions from rat brains according to standard protocols.

  • Assay Setup: In a microcentrifuge tube, combine the rat brain membranes, a fixed concentration of the radioligand ([3H]-CPP or L-[3H]-glutamate), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Electrophysiology

This technique is used to assess the effect of a compound on neuronal activity in a living animal.

Objective: To determine the selectivity of this compound in blocking NMDA receptor-mediated neuronal firing.

Materials:

  • Anesthetized rats

  • This compound

  • NMDA, quisqualate, and kainate solutions for iontophoresis

  • Multi-barreled micropipettes for drug application and recording

  • Electrophysiology recording setup (amplifier, data acquisition system)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Electrode Placement: Lower a multi-barreled micropipette into the brain region of interest (e.g., hippocampus). One barrel is used for recording neuronal firing, while the others are filled with NMDA, quisqualate, kainate, and this compound solutions for iontophoretic application.

  • Baseline Recording: Record the baseline firing rate of a neuron.

  • Agonist Application: Apply NMDA, quisqualate, or kainate ionophoretically to induce neuronal firing and record the response.

  • Antagonist Administration: Administer this compound orally or via another systemic route.

  • Post-Antagonist Recording: After a suitable time for the drug to take effect, re-apply the agonists ionophoretically and record the neuronal responses.

  • Data Analysis: Compare the neuronal firing rates in response to the agonists before and after the administration of this compound to determine its inhibitory effect and selectivity.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology In Vivo Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis Animal_Prep Animal Preparation Electrode_Placement Electrode Placement Animal_Prep->Electrode_Placement Baseline_Recording Baseline Recording Electrode_Placement->Baseline_Recording Agonist_Application Agonist Application (NMDA, Quisqualate, Kainate) Baseline_Recording->Agonist_Application Antagonist_Admin This compound Administration Agonist_Application->Antagonist_Admin Post_Antagonist_Recording Post-Antagonist Recording Antagonist_Admin->Post_Antagonist_Recording Analysis Analysis of Firing Rate Post_Antagonist_Recording->Analysis

Caption: Experimental workflows for validating this compound specificity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx CGP_37849 This compound CGP_37849->NMDA_Receptor Downstream_Signaling Downstream Signaling (e.g., CaMK, PKC, ERK) Ca_Influx->Downstream_Signaling CREB_Activation CREB Activation Downstream_Signaling->CREB_Activation Gene_Expression Gene Expression CREB_Activation->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.

References

Safety Operating Guide

Proper Disposal of CGP 37849: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for CGP 37849, a potent and selective NMDA receptor antagonist.

While Safety Data Sheets (SDS) for this compound from major suppliers indicate that it does not meet the criteria for classification as a hazardous substance under EC Directives, proper disposal protocols must still be followed to ensure laboratory safety and environmental protection.[1] Adherence to institutional and local regulations is crucial for the management of all chemical waste.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Avoid generating dust if handling the solid form.

Step-by-Step Disposal Procedures

The disposal of this compound, as a non-hazardous chemical, should be conducted in accordance with your institution's specific waste management policies and local regulations. The following steps provide a general framework:

  • Consult Institutional Guidelines: Always begin by reviewing your organization's chemical hygiene plan and waste disposal protocols. These documents will provide specific instructions for the disposal of non-hazardous chemical waste.

  • Evaluate the Waste Stream: Determine the form of the this compound waste. Is it the pure compound, a solution, or mixed with other non-hazardous materials?

    • Unused Pure Compound: If you have excess, unadulterated this compound, it should be disposed of as chemical waste through your institution's hazardous waste program, even if not classified as hazardous. This is the most conservative and safest approach.

    • Aqueous Solutions: Dilute aqueous solutions of this compound may, in some jurisdictions and institutions, be permissible for drain disposal with copious amounts of water. However, this is highly dependent on local wastewater regulations and the concentration of the solution. Always verify with your environmental health and safety (EHS) department before disposing of any chemical down the drain.

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be placed in a designated solid waste container for chemical waste.

  • Proper Labeling and Storage: Until disposal, all waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any other required information as per your institution's policy. Store the waste in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the properly labeled and stored this compound waste.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 209.14 g/mol
Purity ≥98% (via HPLC)
Storage (Solid) Desiccate at +4°C
Storage (Stock Solution) Refer to supplier-specific recommendations
Kᵢ (NMDA Receptor) 35 nM

Experimental Context: Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor. Understanding this mechanism is crucial for its application in research and for appreciating its biological context. The following diagram illustrates the logical relationship of its action.

CGP_37849_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation CGP_37849 This compound CGP_37849->NMDA_Receptor Competitively Blocks

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling CGP 37849

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound from suppliers like Tocris Bioscience indicates that the substance does not meet the criteria for hazardous classification under EC Directives, it is imperative to handle it with the appropriate care and personal protective equipment (PPE) as a standard laboratory practice.[1] The toxicological properties of this compound have not been fully investigated.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile gloves.Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or creating stock solutions.Minimizes the risk of inhaling any fine particulates of the solid compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental reproducibility.

operational_plan Operational Workflow for this compound receiving Receiving and Storage ppe Donning Appropriate PPE receiving->ppe Before handling weighing Weighing and Preparation of Stock Solution ppe->weighing experiment Experimental Use (e.g., cell culture treatment) weighing->experiment decontamination Decontamination of Work Area and Equipment experiment->decontamination waste_collection Waste Segregation and Collection decontamination->waste_collection disposal Disposal waste_collection->disposal

Caption: This diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedures:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.

  • Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

    • Use a dedicated and calibrated balance for weighing the solid compound.

    • When preparing stock solutions, add the solvent to the pre-weighed compound slowly. For aqueous stock solutions, subsequent filter sterilization may be required.[2]

  • Experimental Use:

    • Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.

    • When adding the compound to experimental systems (e.g., cell cultures), do so carefully to avoid splashes or aerosol generation.

  • Decontamination:

    • After handling, thoroughly decontaminate all work surfaces and equipment with a suitable laboratory disinfectant or cleaning agent.

    • Wipe down the external surfaces of any containers before returning them to storage.

  • Waste Collection:

    • Segregate all waste contaminated with this compound.

    • Solid waste (e.g., gloves, weigh boats, pipette tips) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste (e.g., unused stock solutions, contaminated media) should be collected in a separate, labeled hazardous waste container.

Detailed Experimental Protocol: Preparation of a Stock Solution and Cell Culture Application

This protocol provides a general guideline for preparing a stock solution of this compound and using it in a typical in vitro cell culture experiment.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., sterile water or DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium

  • Cultured cells for treatment

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • In a chemical fume hood, weigh the calculated amount of this compound onto a weigh boat.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • If using an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at the recommended temperature (e.g., -20°C or -80°C) and for the recommended duration.[2]

  • For cell treatment, thaw an aliquot of the stock solution.

  • Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.

  • Incubate the cells for the desired experimental duration.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

disposal_plan Disposal Workflow for this compound Waste solid_waste Contaminated Solid Waste (gloves, tubes, etc.) waste_container_solid Labeled Hazardous Solid Waste Container solid_waste->waste_container_solid liquid_waste Unused Solutions and Contaminated Media waste_container_liquid Labeled Hazardous Liquid Waste Container liquid_waste->waste_container_liquid professional_disposal Licensed Professional Waste Disposal Service waste_container_solid->professional_disposal waste_container_liquid->professional_disposal

Caption: This flowchart illustrates the correct procedure for segregating and disposing of waste contaminated with this compound.

Disposal Guidelines:

  • Do not dispose of this compound or its solutions down the drain.

  • Segregate Waste: Keep solid and liquid waste streams contaminated with this compound separate from other laboratory waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety office or a licensed professional hazardous waste disposal service.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the rinsed container before disposing of it according to your institution's guidelines.

As this compound is a phosphonic acid derivative, it should be treated with the same caution as other compounds in this class. The safest disposal method is through a professional hazardous waste management service.[3] Neutralization should not be attempted without a specific, validated protocol.[3]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。